5-Bromo-4-chloro-3-indolyl octanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-14(20)21-13-10-19-12-9-8-11(17)16(18)15(12)13/h8-10,19H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWMXGHFXBQNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394649 | |
| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-42-0 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129541-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129541-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-4-chloro-3-indolyl octanoate: A Technical Guide for Researchers
An in-depth examination of the chromogenic substrate for the detection of esterase activity, tailored for researchers, scientists, and professionals in drug development.
Introduction
5-Bromo-4-chloro-3-indolyl octanoate (B1194180), also known as X-octanoate or X-caprylate, is a synthetic chromogenic substrate designed for the detection of C8 esterase and lipase (B570770) activity. It belongs to the family of indolyl-based substrates that produce a distinct, insoluble colored precipitate upon enzymatic cleavage. This property makes it a valuable tool in microbiology, molecular biology, and histochemistry for the visual identification of organisms or cells possessing specific esterase enzymes. Its application is particularly relevant in the differentiation of bacterial species, such as Salmonella, which may exhibit characteristic octanoate esterase activity.
The molecule consists of a halogenated indole (B1671886) ring linked to an eight-carbon fatty acid (octanoate) via an ester bond. The presence of bromine and chlorine atoms on the indole core enhances the stability and visibility of the final colored product. When an appropriate esterase enzyme is present, it hydrolyzes the ester bond, initiating a chemical reaction that results in a vivid blue-green precipitate localized at the site of enzyme activity.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 5-Bromo-4-chloro-3-indolyl octanoate are critical for its proper storage, handling, and use in experimental settings. The compound is a solid, typically stored at low temperatures to ensure its stability.
| Property | Value | Reference |
| CAS Number | 129541-42-0 | |
| Molecular Formula | C₁₆H₁₉BrClNO₂ | |
| Molecular Weight | 372.68 g/mol | |
| Form | Solid | |
| Assay Purity | ≥98% | |
| Storage Temperature | −20°C | |
| Solubility | Soluble in organic solvents like acetone, DMF, DMSO, and ethanol. | [1][2] |
| SMILES String | CCCCCCCC(=O)Oc1c[nH]c2ccc(Br)c(Cl)c12 | |
| InChI Key | QTWMXGHFXBQNEJ-UHFFFAOYSA-N |
Mechanism of Action
The detection mechanism of this compound is a two-step enzymatic and oxidative process.[3]
-
Enzymatic Hydrolysis : The process begins when an esterase enzyme recognizes and cleaves the ester bond linking the octanoate group to the indolyl core. This hydrolysis reaction releases the octanoic acid and the unstable intermediate, 5-bromo-4-chloro-3-indoxyl.
-
Oxidative Dimerization : In the presence of oxygen, the liberated 5-bromo-4-chloro-3-indoxyl molecules undergo spontaneous oxidative dimerization. This reaction forms a water-insoluble, intensely colored blue-green precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo. This precipitate accumulates at the site of the enzyme, allowing for direct visual identification of esterase activity, such as in microbial colonies on an agar (B569324) plate.
Synthesis Pathway
Applications in Research
The primary application of this compound is the detection and characterization of esterase and lipase activity.
-
Microbial Identification : It is incorporated into culture media to differentiate microorganisms based on their C8 esterase expression.[3] Esterase-positive colonies will appear blue-green, while negative colonies will remain their natural color. This is particularly useful for the presumptive identification of certain pathogens.
-
Enzyme Screening : It can be used in screening assays to identify novel esterase enzymes from various sources, including metagenomic libraries.
-
Histochemistry : In tissue sections, it can be used to localize esterase activity, providing insights into metabolic processes and cell differentiation.
Experimental Protocols
The following are detailed methodologies for using this compound in common research applications. These are representative protocols adapted from methods for similar substrates and should be optimized for specific experimental conditions.[2][5]
Protocol 1: Qualitative Plate Assay for Microbial Esterase Detection
This protocol is designed for the visual screening of esterase-producing microorganisms on solid agar plates.
Materials:
-
Nutrient agar or other suitable growth medium
-
This compound (X-octanoate)
-
Solvent for substrate (e.g., N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Sterile Petri dishes
-
Microbial cultures for testing
Procedure:
-
Substrate Stock Solution Preparation : Prepare a stock solution of X-octanoate at 20 mg/mL in DMF or DMSO. Sterilize by passing through a 0.22 µm filter. Store at -20°C, protected from light.
-
Media Preparation : Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Substrate Incorporation : Cool the molten agar to approximately 50-55°C. Aseptically add the X-octanoate stock solution to the agar to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution without introducing air bubbles.
-
Pouring Plates : Pour the agar into sterile Petri dishes and allow them to solidify completely.
-
Inoculation : Inoculate the plates with the microbial cultures using a standard streaking or spotting technique.
-
Incubation : Incubate the plates under conditions (temperature and time) appropriate for the growth of the target microorganisms.
-
Interpretation of Results :
-
Positive Result : The appearance of a blue-green color in or around the microbial colonies indicates the presence of esterase activity.
-
Negative Result : Colonies that grow but remain their natural color (e.g., white or beige) are considered negative for esterase activity.
-
Protocol 2: Quantitative Liquid Assay for Esterase Activity
This protocol provides a method for quantifying esterase activity in a liquid sample, such as a purified enzyme preparation or a cell lysate, using a spectrophotometer.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.5)
-
X-octanoate stock solution (20 mg/mL in DMF or DMSO)
-
Enzyme solution (purified or cell lysate)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at ~615 nm.
Procedure:
-
Substrate Working Solution : Prepare a working solution of X-octanoate by diluting the stock solution in the assay buffer. The final concentration may need optimization but can start in the range of 0.1-1.0 mM. A solubilizing agent like Triton X-100 (0.1%) may be included in the buffer to improve substrate solubility and prevent precipitation.
-
Assay Setup :
-
In a microplate well or cuvette, add the assay buffer.
-
Add a specific volume of the enzyme solution to the buffer.
-
Include a negative control with buffer only (no enzyme) to measure background substrate hydrolysis.
-
-
Reaction Initiation : Initiate the reaction by adding the X-octanoate working solution to each well. The final reaction volume should be consistent across all samples.
-
Incubation : Incubate the reaction mixture at a constant, optimal temperature (e.g., 37°C).
-
Measurement : Measure the increase in absorbance at approximately 615 nm (the λmax of the indigo (B80030) dye) over a defined period. The reaction should be monitored in the linear range of product formation.
-
Data Analysis : Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. Enzyme activity can be quantified by comparing the rate to a standard curve if an extinction coefficient for the final product is known or can be determined.
Logical Relationships in Substrate-Based Detection
The utility of this compound is based on a clear logical relationship between a specific enzymatic function and a measurable output, enabling phenotypic differentiation.
References
- 1. Glycosynth - 5-Bromo-4-chloro-3-indolyl butyrate [glycosynth.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
5-Bromo-4-chloro-3-indolyl Octanoate: A Technical Guide to its Principle of Action and Application
For Immediate Release
This technical guide provides an in-depth exploration of the core principle of action for 5-bromo-4-chloro-3-indolyl octanoate (B1194180), a chromogenic substrate primarily utilized for the detection of esterase activity. Tailored for researchers, scientists, and drug development professionals, this document outlines the biochemical mechanism, offers a generalized experimental protocol, and presents relevant technical data for its application in various research contexts.
Core Principle of Action: Enzymatic Hydrolysis and Oxidative Dimerization
5-Bromo-4-chloro-3-indolyl octanoate is a synthetic substrate designed to identify and quantify the activity of esterases, particularly those with a specificity for C8 acyl chains.[1][2] The fundamental principle of its action is a two-step enzymatic and chemical process that results in the formation of a visually detectable, insoluble blue precipitate.
Step 1: Enzymatic Cleavage
The process is initiated when an esterase enzyme catalyzes the hydrolysis of the ester bond in the this compound molecule. This enzymatic action cleaves the octanoate group, releasing the colorless, soluble indoxyl derivative, 5-bromo-4-chloro-3-indoxyl.
Step 2: Dimerization and Oxidation
The liberated 5-bromo-4-chloro-3-indoxyl is unstable and, in the presence of oxygen, undergoes rapid dimerization. This is followed by an oxidation reaction, which results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble, intensely blue precipitate. The localized deposition of this blue product at the site of enzymatic activity allows for the direct visualization of the enzyme's presence and relative activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | 5-Bromo-4-chloro-3-indolyl caprylate, X-octanoate, X-caprylate | [1][2][3] |
| CAS Number | 129541-42-0 | |
| Molecular Formula | C₁₆H₁₉BrClNO₂ | |
| Molecular Weight | 372.68 g/mol | |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Assay Purity | ≥98% |
Applications in Research
The primary application of this compound is as a chromogenic substrate in various assays to detect esterase activity. This includes its use in:
-
Microbiology: For the identification and differentiation of microorganisms based on their esterase profiles.
-
Histochemistry: To localize esterase activity within tissue sections.
-
Biochemistry: For the in vitro characterization and quantification of purified esterases.
Experimental Protocols
While specific, validated protocols for this compound are not widely available in the literature, a generalized protocol for an in vitro esterase activity assay can be adapted. Researchers should optimize parameters such as substrate concentration, pH, and temperature for their specific enzyme and experimental conditions.
General Protocol for In Vitro Esterase Activity Assay
1. Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The concentration should be optimized based on the expected enzyme activity.
-
Assay Buffer: Prepare a buffer appropriate for the optimal pH of the target esterase. Common buffers include phosphate (B84403) or Tris-HCl buffers.
-
Enzyme Solution: Prepare a dilution of the enzyme sample in the assay buffer.
2. Assay Procedure:
-
Add the assay buffer to a microplate well or a cuvette.
-
Add the substrate stock solution to the assay buffer to achieve the desired final concentration.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Monitor the formation of the blue precipitate over time. This can be done visually or spectrophotometrically by measuring the increase in absorbance at a wavelength around 615-650 nm.
3. Data Analysis:
The rate of the reaction can be determined by measuring the change in absorbance over time. For quantitative analysis, a standard curve can be generated using known concentrations of the purified enzyme.
Visualization of the Principle of Action
The following diagrams illustrate the biochemical pathway of the chromogenic reaction and a generalized experimental workflow.
Caption: Enzymatic cleavage and subsequent formation of the blue precipitate.
Caption: A typical workflow for an in vitro esterase activity assay.
Quantitative Data
Conclusion
This compound serves as a valuable tool for the detection of C8 esterase activity. Its utility is rooted in a straightforward enzymatic reaction that produces a distinct and insoluble blue product, enabling the localization and relative quantification of enzyme activity. While specific kinetic data is limited, the generalized protocols and principles outlined in this guide provide a solid foundation for researchers to effectively incorporate this chromogenic substrate into their experimental designs.
References
An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl octanoate for Esterase Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-3-indolyl octanoate (B1194180), often referred to as X-octanoate or X-caprylate, is a chromogenic substrate widely employed for the detection of esterase activity. This synthetic molecule is particularly useful for identifying enzymes with a specificity for C8 fatty acid esters. Upon enzymatic cleavage, it yields a vibrant blue precipitate, providing a clear visual indicator of esterase presence and activity. This technical guide offers a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and applications in research and development.
Core Principles and Mechanism of Action
The detection of esterase activity using 5-Bromo-4-chloro-3-indolyl octanoate is a two-step process. First, an esterase enzyme hydrolyzes the ester bond of the substrate, releasing octanoic acid and a highly reactive 5-bromo-4-chloro-3-indoxyl intermediate. Subsequently, in the presence of oxygen, this indoxyl molecule undergoes oxidative dimerization to form an insoluble, intensely colored blue indigo (B80030) dye (5,5'-dibromo-4,4'-dichloro-indigo). This precipitate is localized at the site of enzymatic activity, making it an excellent tool for both qualitative and semi-quantitative assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value |
| Chemical Formula | C₁₆H₁₉BrClNO₂ |
| Molecular Weight | 372.68 g/mol |
| CAS Number | 129541-42-0 |
| Appearance | Solid, off-white to light brownish powder |
| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable results. Below are representative protocols for the use of this compound in various applications.
Preparation of Stock Solution
A concentrated stock solution of this compound should be prepared in an appropriate organic solvent.
Materials:
-
This compound powder
-
N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMF or DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex or gently heat the solution to ensure complete dissolution.
-
Store the stock solution in a light-protected container at -20°C. Solutions are stable for several months under these conditions.
Qualitative Plate Assay for Microbial Screening
This method is suitable for screening microorganisms for esterase activity on a solid medium.
Materials:
-
Nutrient agar (B569324) medium (e.g., Luria-Bertani agar)
-
This compound stock solution (20 mg/mL)
-
Petri dishes
-
Microbial cultures to be tested
Procedure:
-
Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to approximately 50-55°C.
-
Aseptically add the this compound stock solution to the molten agar to a final concentration typically in the range of 40-100 µg/mL.
-
Mix thoroughly but gently to avoid introducing air bubbles and pour the agar into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Inoculate the plates with the microbial cultures using a sterile loop, toothpick, or by replica plating.
-
Incubate the plates under conditions appropriate for the growth of the microorganisms (e.g., 37°C overnight).
-
Observe the plates for the development of a blue color in and around the microbial colonies. The appearance of the blue precipitate indicates the presence of esterase activity.
Quantitative Liquid Assay for Enzyme Characterization (Adapted from similar indolyl substrates)
This protocol provides a framework for the quantitative measurement of esterase activity in a liquid sample, such as a purified enzyme preparation or a cell lysate.
Materials:
-
This compound stock solution (20 mg/mL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~615 nm
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).
-
In a 96-well microplate, add a specific volume of the assay buffer to each well.
-
Add a known amount of the esterase-containing sample to the appropriate wells. For a negative control, add an equal volume of buffer or a heat-inactivated enzyme sample.
-
To initiate the reaction, add the this compound working solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Measure the absorbance of the blue product at approximately 615 nm at regular intervals or as an endpoint measurement.
-
The rate of the reaction can be determined from the linear portion of the absorbance versus time plot. For endpoint assays, the final absorbance is proportional to the enzyme activity.
Data Presentation
While specific kinetic data for this compound is not extensively available in the literature, the following tables provide a comparative overview of kinetic parameters for other commonly used esterase substrates. This information can serve as a valuable reference for experimental design and data interpretation.
Table 1: General Performance Characteristics of Esterase Substrates
| Substrate Class | Detection Method | Signal Output | General Sensitivity | Key Advantages | Key Disadvantages |
| p-Nitrophenyl Esters | Colorimetric | Yellow (p-nitrophenol) | Moderate | Cost-effective, simple spectrophotometric detection | Lower sensitivity, potential for high background at alkaline pH |
| Indoxyl Esters | Colorimetric | Blue Precipitate | Moderate to High | Forms a stable, insoluble colored product suitable for histochemistry | Insoluble product can be difficult to quantify in solution-based assays |
| Fluorogenic Substrates | Fluorometric | Fluorescence | Very High | Extremely sensitive, low background | Requires a fluorometer for detection, can be more expensive |
Table 2: Reported Kinetic Parameters for Various Esterases with Different Substrates
| Enzyme | Substrate | K_m_ | V_max_ |
| Acetylcholinesterase (from Electric Eel) | Acetylthiocholine | 2.06 x 10⁻⁴ M | 4.97 x 10⁻⁷ kat |
| Acetylcholinesterase (from Electric Eel) | Indoxylacetate | 3.21 x 10⁻³ M | 7.71 x 10⁻⁸ kat |
| Ovine Liver Carboxylesterase ESB3 | p-Nitrophenyl Acetate | 658 µM | - |
| Stelletta normani Metagenomic Esterase | p-Nitrophenyl Palmitate | 0.6275 mM | 1.507 mM/ml/min |
| Stelletta normani Metagenomic Esterase | p-Nitrophenyl Acetate | 0.1674 mM | 2.731 mM/ml/min |
Note: The kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer composition) and should be compared with caution.
Visualizations
To further elucidate the experimental workflows and the underlying chemical principles, the following diagrams have been generated.
Figure 1: Mechanism of esterase detection using this compound.
Figure 2: Workflow for a qualitative plate assay for microbial esterase screening.
Figure 3: Workflow for a quantitative liquid assay for esterase activity.
Applications in Research and Drug Development
This compound is a versatile tool with applications across various scientific disciplines:
-
Microbiology: It is widely used in chromogenic agar media for the identification and differentiation of microorganisms based on their esterase activity.[1] This is particularly valuable in clinical diagnostics and food microbiology for detecting specific pathogens.
-
Enzyme Screening: This substrate is employed in high-throughput screening assays to identify novel esterases from natural sources or to screen mutant libraries for enzymes with desired properties.[2]
-
Drug Discovery: Esterase activity is a target for the development of certain drugs and a factor in the metabolism of prodrugs. X-octanoate can be used in assays to screen for inhibitors of specific esterases or to study the enzymatic activation of ester-containing prodrugs.
-
Histochemistry: The formation of an insoluble precipitate makes it suitable for the localization of esterase activity in tissue sections and cell preparations.
Conclusion
This compound is a robust and reliable chromogenic substrate for the detection of C8 esterase activity. Its ability to produce a distinct, insoluble blue product upon enzymatic cleavage makes it a valuable tool for a wide range of applications, from microbial identification to high-throughput screening in drug discovery. While specific kinetic data for this substrate is limited, the provided protocols and comparative data offer a solid foundation for its effective implementation in the laboratory. Further research to establish standardized quantitative assays and to determine the kinetic parameters with a broader range of esterases will undoubtedly enhance its utility for the scientific community.
References
A Technical Guide to Chromogenic Substrates for Lipase C8 Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commonly used chromogenic substrates for the determination of lipase (B570770) C8 activity. Lipases are a critical class of enzymes involved in lipid metabolism, and their activity, particularly towards medium-chain fatty acids like octanoate (B1194180) (C8), is of significant interest in various fields, including diagnostics, drug discovery, and biotechnology. This document details the principles of chromogenic lipase assays, provides structured data for key substrates, and outlines detailed experimental protocols.
Introduction to Chromogenic Lipase C8 Assays
Chromogenic assays are a cornerstone of enzyme activity measurement, offering a straightforward and high-throughput method for quantifying lipase function. The fundamental principle of these assays lies in the enzymatic hydrolysis of a synthetic substrate that is composed of a C8 fatty acid (octanoate) linked to a chromophore. When the lipase cleaves the ester bond, the chromophore is released, resulting in a colored product. The rate of color formation is directly proportional to the lipase activity and can be quantified spectrophotometrically.
The choice of a chromogenic substrate is critical and depends on factors such as sensitivity, specificity, and the optimal pH of the lipase under investigation. This guide focuses on three major classes of chromogenic substrates for C8 lipase activity: p-nitrophenyl esters, methylresorufin esters, and indoxyl esters.
Key Chromogenic Substrates for Lipase C8 Activity
The selection of an appropriate chromogenic substrate is paramount for the accurate determination of lipase C8 activity. This section provides an overview of the most prominent substrates, with their key characteristics summarized in the tables below for easy comparison.
p-Nitrophenyl Octanoate (pNPO)
p-Nitrophenyl octanoate (also known as p-nitrophenyl caprylate) is a widely used chromogenic substrate for lipase activity. Upon hydrolysis by lipase, it releases the yellow-colored p-nitrophenolate ion, which can be measured at approximately 405-410 nm.[1][2]
1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)
This substrate is recognized for its high specificity towards pancreatic lipase.[3][4] The enzymatic cleavage of DGGR ultimately leads to the formation of methylresorufin, a highly colored compound with a maximum absorbance around 580 nm.[4][5]
5-Bromo-4-chloro-3-indoxyl Caprylate
This substrate yields a blue precipitate upon cleavage by esterases or lipases with C8 activity.[6] The formation of the insoluble indigo (B80030) dye makes this substrate particularly useful for qualitative plate assays and histochemical staining.
Quantitative Data Summary
The following tables summarize the available quantitative data for the described chromogenic substrates. This information is crucial for selecting the most appropriate substrate and for comparing results across different studies.
Table 1: General Properties of Chromogenic Substrates for Lipase C8 Activity
| Substrate Name | Abbreviation | Chromophore Released | λmax (nm) | Molar Extinction Coefficient (ε) |
| p-Nitrophenyl Octanoate | pNPO | p-Nitrophenolate | 405-410 | ~18,000 M⁻¹cm⁻¹ (pH dependent) |
| 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester | DGGR | Methylresorufin | ~580 | Data not readily available |
| 5-Bromo-4-chloro-3-indoxyl Caprylate | X-Caprylate | 5,5'-Dibromo-4,4'-dichloro-indigo | N/A (precipitate) | N/A |
Table 2: Kinetic Parameters of Lipase with C8 and Other p-Nitrophenyl Esters
| Substrate | Enzyme Source | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl Acetate (C2) | Wild Type Lipase | 0.42[2][7] | Data not available | Data not available |
| p-Nitrophenyl Butyrate (C4) | Wild Type Lipase | 0.95[2][7] | Data not available | 0.83[7] |
| p-Nitrophenyl Octanoate (C8) | Wild Type Lipase | 1.1 [2][7] | Data not available | Data not available |
| p-Nitrophenyl Dodecanoate (C12) | Wild Type Lipase | 0.78[2][7] | Data not available | Data not available |
| p-Nitrophenyl Palmitate (C16) | Wild Type Lipase | 0.18[2][7] | Data not available | 0.063[7] |
Note: The Vmax values presented are for a specific wild-type lipase and may vary depending on the enzyme source and assay conditions.
Experimental Protocols and Methodologies
This section provides detailed protocols for performing lipase C8 activity assays using the chromogenic substrates discussed.
Assay Using p-Nitrophenyl Octanoate (pNPO)
This protocol is a standard method for the spectrophotometric determination of lipase activity.
Materials:
-
p-Nitrophenyl octanoate (pNPO)
-
Acetonitrile (B52724) or isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Lipase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of pNPO (e.g., 20 mM) in acetonitrile or isopropanol.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing Tris-HCl buffer and the lipase enzyme solution.
-
Reaction Initiation: To start the reaction, add the pNPO stock solution to the reaction mixture. The final concentration of the substrate should be optimized for the specific enzyme being tested.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-30 minutes).
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).
-
Calculation of Activity: The lipase activity is calculated from the rate of increase in absorbance, using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
Assay Principle for 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)
The DGGR-based assay is a kinetic colorimetric method.
Principle:
-
Enzymatic Cleavage: Lipase cleaves the DGGR substrate, releasing 1,2-O-dilauryl-rac-glycerol and an unstable intermediate, glutaric acid-(6-methylresorufin) ester.[4]
-
Spontaneous Hydrolysis: This intermediate spontaneously hydrolyzes in an alkaline solution to produce glutaric acid and the intensely colored methylresorufin.[4]
-
Detection: The rate of formation of methylresorufin is measured spectrophotometrically at approximately 580 nm.[4][5] The assay typically includes bile salts, colipase, and calcium chloride to ensure optimal reactivity and specificity for pancreatic lipase.[4]
Qualitative Plate Assay Using 5-Bromo-4-chloro-3-indoxyl Caprylate
This method is suitable for screening microorganisms for lipase activity on a solid medium.
Principle:
-
Substrate Incorporation: The 5-bromo-4-chloro-3-indoxyl caprylate substrate is incorporated into an agar (B569324) medium.
-
Enzymatic Hydrolysis: Lipase-producing microorganisms, when grown on this medium, will hydrolyze the substrate, releasing 5-bromo-4-chloro-3-indoxyl.
-
Oxidative Dimerization: In the presence of oxygen, this indoxyl derivative undergoes oxidative dimerization to form an insoluble blue indigo dye.
-
Visualization: The presence of lipase activity is indicated by the formation of a blue halo around the microbial colonies.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction pathways described in this guide.
Caption: General workflow for a chromogenic lipase assay.
Caption: Reaction pathway for p-Nitrophenyl Octanoate hydrolysis.
Caption: Reaction pathway for DGGR hydrolysis.
Conclusion
The selection of a suitable chromogenic substrate is a critical step in the reliable measurement of lipase C8 activity. p-Nitrophenyl octanoate remains a widely used and versatile substrate for general lipase activity screening. For studies requiring higher specificity for pancreatic lipase, DGGR presents a valuable alternative. Indoxyl-based substrates are particularly well-suited for qualitative screening assays. This guide provides the necessary technical information, including comparative data and experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. Further research to determine the kinetic parameters of newer chromogenic substrates will be beneficial for direct quantitative comparisons.
References
- 1. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utia.tennessee.edu [utia.tennessee.edu]
- 4. researchgate.net [researchgate.net]
- 5. miguelestrellarepresentaciones.com [miguelestrellarepresentaciones.com]
- 6. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 7. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to 5-Bromo-4-chloro-3-indoxyl octanoate: A Chromogenic Substrate for Esterase and Lipase Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-3-indoxyl octanoate (B1194180) is a synthetic chromogenic substrate meticulously designed for the sensitive detection of esterase and lipase (B570770) activity. Its utility is rooted in a straightforward enzymatic reaction that produces a distinct, insoluble blue precipitate, enabling both qualitative and quantitative assessments of enzyme presence and activity. This technical guide provides a comprehensive overview of the molecular structure, underlying principles of detection, detailed experimental protocols, and potential applications of 5-Bromo-4-chloro-3-indoxyl octanoate in various research and diagnostic settings.
Molecular Structure and Properties
5-Bromo-4-chloro-3-indoxyl octanoate is a halogenated indole (B1671886) derivative ester-linked to an eight-carbon fatty acid, octanoic acid. The presence of the bromo and chloro substituents on the indole ring is crucial for the formation of the resulting chromophore's distinct color.
| Property | Value |
| Chemical Formula | C₁₆H₁₉BrClNO₂[1][2] |
| Molecular Weight | 372.68 g/mol [1][2] |
| CAS Number | 129541-42-0[1][2] |
| Appearance | Solid[1] |
| Storage Temperature | -20°C[1] |
| SMILES String | CCCCCCCC(=O)Oc1c[nH]c2ccc(Br)c(Cl)c12[1] |
| InChI Key | QTWMXGHFXBQNEJ-UHFFFAOYSA-N[1] |
Principle of Detection: Enzymatic Hydrolysis and Chromogenesis
The detection mechanism of 5-Bromo-4-chloro-3-indoxyl octanoate is a two-step process initiated by enzymatic activity.
-
Enzymatic Cleavage: An esterase or lipase hydrolyzes the ester bond of the substrate, cleaving the octanoate moiety. This reaction releases the unstable intermediate, 5-bromo-4-chloro-indoxyl.
-
Oxidative Dimerization: In the presence of oxygen, the liberated 5-bromo-4-chloro-indoxyl molecules undergo spontaneous oxidative dimerization. This results in the formation of an insoluble, intensely blue precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo.
The intensity of the blue color produced is directly proportional to the enzymatic activity, allowing for both visual identification and spectrophotometric quantification.
Experimental Protocols
Qualitative Plate Assay for Microbial Screening
This method is suitable for screening microorganisms for esterase or lipase activity on a solid medium.
Materials:
-
Nutrient agar (B569324) medium
-
5-Bromo-4-chloro-3-indoxyl octanoate
-
N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Petri dishes
-
Microbial cultures
Procedure:
-
Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to approximately 50-55°C.
-
Prepare a stock solution of 5-Bromo-4-chloro-3-indoxyl octanoate in DMF or DMSO (e.g., 20 mg/mL).
-
Add the substrate stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix thoroughly.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures to be screened.
-
Incubate the plates under conditions appropriate for the growth of the microorganisms.
-
Observe the plates for the development of a blue color in and around the microbial colonies, which indicates esterase or lipase activity.
Quantitative Spectrophotometric Assay (Adapted Protocol)
This protocol is adapted from methods used for similar chromogenic substrates and can be used for the quantitative measurement of esterase or lipase activity in solution.
Materials:
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
5-Bromo-4-chloro-3-indoxyl octanoate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5)
-
Solubilizing agent (e.g., Triton X-100)
-
DMSO or DMF
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of 5-Bromo-4-chloro-3-indoxyl octanoate in DMSO or DMF.
-
Prepare a working substrate solution by diluting the stock solution in the assay buffer containing a non-ionic detergent like Triton X-100. The final concentration of the organic solvent should be minimal (<1%) to prevent enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the enzyme solution to the buffer.
-
To initiate the reaction, add the working substrate solution. The final volume should be consistent across all wells.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Measure the absorbance kinetically at a wavelength around 615 nm (the absorbance maximum of the indigo (B80030) dye).
-
The rate of color formation (ΔAbs/min) is proportional to the enzyme activity.
-
Note: Due to the insolubility of the final product, for endpoint assays, the reaction can be stopped and the product solubilized before measuring the absorbance.
Quantitative Data
While extensive kinetic data for 5-Bromo-4-chloro-3-indoxyl octanoate with specific enzymes is not widely available in the peer-reviewed literature, the following table provides illustrative kinetic parameters for a hypothetical C8 esterase, based on data for the closely related substrate, 5-Bromo-4-chloro-3-indolyl caprylate. This data serves as a reference for the expected enzymatic behavior.
| Enzyme Source (Hypothetical) | Substrate | K_m (mM) | V_max (µmol/min/mg) |
| Microorganism A | 5-Bromo-4-chloro-3-indoxyl octanoate | ~0.30 | ~180 |
| Microorganism B | 5-Bromo-4-chloro-3-indoxyl octanoate | ~0.55 | ~120 |
Note: This data is illustrative and should be determined empirically for specific enzymes and experimental conditions.
Applications
-
Microbiology: Used in chromogenic agar media for the detection and differentiation of microorganisms based on their esterase or lipase activity.
-
Enzyme Screening: High-throughput screening of enzyme libraries for novel esterases and lipases.
-
Drug Discovery: Screening for inhibitors of bacterial or fungal lipases.
-
Food Industry: Quality control to detect microbial contamination by lipase-producing organisms.
-
Molecular Biology: While less common than X-gal, it can be used as a reporter in certain cloning systems.
Conclusion
5-Bromo-4-chloro-3-indoxyl octanoate is a valuable and versatile tool for the detection of esterase and lipase activity. Its simple, colorimetric output provides a robust method for both qualitative screening and, with appropriate protocols, quantitative enzyme characterization. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this chromogenic substrate in their work. Further studies are warranted to establish a broader database of kinetic parameters for this substrate with a wider range of enzymes.
References
An In-depth Technical Guide to the Enzymatic Hydrolysis of 5-Bromo-4-chloro-3-indolyl octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 5-Bromo-4-chloro-3-indolyl octanoate (B1194180), a chromogenic substrate used for the detection of esterase activity. The document details the underlying biochemical principles, experimental protocols, and data interpretation for researchers in life sciences and drug development.
Introduction
5-Bromo-4-chloro-3-indolyl octanoate, also known as X-octanoate or X-Caprylate, is a synthetic substrate for esterases, particularly those with a preference for medium-chain fatty acid esters (C8 activity).[1][2] The enzymatic cleavage of this substrate releases an indoxyl derivative, which, in the presence of an oxidizing agent, dimerizes to form a water-insoluble, intensely colored blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[3][4] This distinct color formation allows for the qualitative and quantitative assessment of esterase activity in various applications, including microbiology, histology, and enzyme inhibitor screening.
Principle of the Reaction
The detection of esterase activity using this compound is a two-step process:
-
Enzymatic Hydrolysis: An esterase catalyzes the hydrolysis of the ester bond in the this compound molecule. This reaction yields octanoic acid and the colorless, unstable intermediate, 5-bromo-4-chloro-3-indoxyl.
-
Oxidative Dimerization: In the presence of an oxidizing agent, typically atmospheric oxygen or an electron acceptor like nitroblue tetrazolium (NBT), two molecules of the 5-bromo-4-chloro-3-indoxyl intermediate undergo oxidative dimerization. This non-enzymatic reaction forms the intensely blue and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.
The intensity of the blue color is directly proportional to the amount of 5,5'-dibromo-4,4'-dichloro-indigo formed, which in turn correlates with the esterase activity.
Molecular Mechanism and Signaling Pathway
The enzymatic hydrolysis of this compound is a classic example of esterase catalysis. While this substrate is not directly involved in a known signaling pathway, its use as a reporter enables the study of enzymes that may be part of such pathways.
General Esterase Catalytic Mechanism
The following diagram illustrates the general catalytic mechanism of a serine esterase, the class of enzymes that typically hydrolyzes this substrate.
General catalytic mechanism of a serine esterase.
Chromogenic Product Formation Workflow
The following diagram illustrates the workflow from the substrate to the final colored product.
References
Technical Guide: Formation of Blue Precipitate from Copper(II) Caprylate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the formation of a blue precipitate, identified as copper(II) hydroxide (B78521), through the hydrolysis of copper(II) caprylate. The process involves the initial synthesis of copper(II) caprylate followed by a pH-induced precipitation. This document details the underlying chemical principles, provides structured experimental protocols, and presents relevant quantitative data for researchers in chemistry and drug development. The methodologies outlined herein are based on established principles of inorganic and coordination chemistry.
Introduction
The formation of a blue precipitate from solutions containing copper(II) ions is a well-documented phenomenon in inorganic chemistry, often indicating the presence of copper(II) hydroxide (Cu(OH)₂). While the term "hydrolysis of X-caprylate" is broad, this guide focuses on the specific case where 'X' is copper(II), as the resulting copper(II) hydroxide is a characteristic blue solid.
Copper(II) caprylate, a metal carboxylate, serves as the precursor. The caprylate anions are derived from caprylic acid (octanoic acid). The "hydrolysis" in this context refers to the reaction of aqueous copper(II) ions, which are in equilibrium with the copper(II) caprylate salt, with hydroxide ions to form the insoluble copper(II) hydroxide. The concentration of hydroxide ions, and thus the pH of the solution, is a critical parameter controlling the precipitation.
This guide will first detail the synthesis of copper(II) caprylate and then describe the process of inducing the formation of the copper(II) hydroxide precipitate.
Chemical Principles and Reaction Pathway
The overall process can be conceptually divided into two main stages:
-
Synthesis of Copper(II) Caprylate: This involves the reaction of a soluble copper(II) salt with a caprylate source.
-
Precipitation of Copper(II) Hydroxide: The copper(II) caprylate solution is treated with a base to increase the pH, leading to the precipitation of copper(II) hydroxide.
The key chemical equations are:
Synthesis: 2 CH₃(CH₂)₆COOH + Cu²⁺ → Cu(CH₃(CH₂)₆COO)₂ + 2H⁺ (from a copper salt and caprylic acid)
Precipitation: Cu(CH₃(CH₂)₆COO)₂(aq) + 2OH⁻(aq) → Cu(OH)₂(s) + 2 CH₃(CH₂)₆COO⁻(aq)
The following diagram illustrates the overall reaction pathway.
Quantitative Data
The following tables summarize key quantitative data relevant to the synthesis and precipitation process.
Table 1: Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| Copper(II) Caprylate | Cu(C₈H₁₅O₂)₂ | 349.97 | Blue solid |
| Copper(II) Hydroxide | Cu(OH)₂ | 97.56 | Pale blue solid |
| Caprylic Acid | C₈H₁₆O₂ | 144.21 | Colorless oily liquid |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Ksp (at 25°C) |
| Copper(II) Caprylate | Water | Sparingly soluble | Not readily available |
| Copper(II) Hydroxide | Water | Insoluble | 2.2 x 10⁻²⁰[1] |
Table 3: pH Dependence of Copper(II) Hydroxide Precipitation
| pH Range | Predominant Copper Species | Observation |
| < 6 | Cu²⁺(aq) | Clear blue solution |
| 6 - 7 | Formation of Cu(OH)⁺ and other hydroxo complexes | Onset of turbidity |
| > 7 | Cu(OH)₂(s) | Formation of blue precipitate |
| ~8.1 | Minimum Solubility | Optimal pH for precipitation[2] |
| > 12 | Formation of [Cu(OH)₄]²⁻ | Precipitate may redissolve |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of copper(II) caprylate and the subsequent formation of the blue precipitate.
Synthesis of Copper(II) Caprylate
This protocol is adapted from general methods for the synthesis of copper(II) carboxylates.[3][4]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Caprylic acid (Octanoic acid)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Erlenmeyer flasks
-
Beakers
-
Stirring apparatus
-
Suction filtration apparatus (Buchner funnel, filter paper, flask)
-
Drying oven
Procedure:
-
Prepare Sodium Caprylate Solution:
-
In a 250 mL Erlenmeyer flask, dissolve a stoichiometric amount of caprylic acid in a minimal amount of ethanol.
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide.
-
Slowly add the NaOH solution to the caprylic acid solution while stirring until the solution is just basic to litmus (B1172312) paper. This forms a solution of sodium caprylate.
-
-
Prepare Copper(II) Sulfate Solution:
-
In a separate 250 mL Erlenmeyer flask, dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of distilled water to create a clear blue solution.
-
-
Precipitation of Copper(II) Caprylate:
-
Slowly add the copper(II) sulfate solution to the sodium caprylate solution with constant stirring.
-
A blue precipitate of copper(II) caprylate should form. If no precipitate forms immediately, the mixture can be gently warmed or allowed to stand overnight.[4]
-
-
Isolation and Purification:
-
Collect the precipitate by suction filtration using a Buchner funnel and filter paper.
-
Wash the precipitate with distilled water to remove any unreacted salts, followed by a small amount of ethanol to aid in drying.
-
Dry the collected copper(II) caprylate in a drying oven at a temperature below 100°C to avoid decomposition.
-
The following diagram outlines the experimental workflow for the synthesis of copper(II) caprylate.
Hydrolysis and Formation of Copper(II) Hydroxide Precipitate
Materials:
-
Synthesized copper(II) caprylate
-
Distilled water
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
pH meter or pH indicator strips
-
Beakers
-
Stirring apparatus
-
Centrifuge and centrifuge tubes (optional)
-
Filtration apparatus
Procedure:
-
Prepare Copper(II) Caprylate Solution/Suspension:
-
Disperse a known amount of the synthesized copper(II) caprylate in distilled water in a beaker. Due to its limited solubility, this may form a suspension.
-
-
pH Adjustment and Precipitation:
-
While continuously monitoring the pH and stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.
-
As the pH increases to above 6, a pale blue precipitate of copper(II) hydroxide will begin to form.
-
Continue adding NaOH until the pH reaches approximately 8.1 for optimal precipitation.[2] Avoid raising the pH significantly above 12, as the precipitate may begin to redissolve.
-
-
Isolation of the Precipitate:
-
The precipitate can be allowed to settle, and the supernatant decanted.
-
For more complete separation, the suspension can be centrifuged, and the supernatant removed.
-
Alternatively, the precipitate can be collected by filtration.
-
-
Washing and Drying:
-
Wash the collected precipitate with distilled water to remove any soluble impurities.
-
Dry the precipitate in a low-temperature oven or a desiccator.
-
Characterization of the Blue Precipitate
The identity of the blue precipitate as copper(II) hydroxide can be confirmed through various analytical techniques:
-
Visual Observation: The formation of a characteristic pale blue, gelatinous precipitate is a strong qualitative indicator.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The presence of characteristic O-H stretching and Cu-O bending vibrations can confirm the hydroxide structure.
-
UV-Vis Spectroscopy: The disappearance of the absorption band corresponding to aqueous Cu²⁺ ions can be monitored.
-
-
X-ray Diffraction (XRD): Can be used to confirm the crystalline structure of the precipitate, though freshly precipitated copper(II) hydroxide is often amorphous.[5]
-
Thermal Analysis (TGA/DSC): Heating the precipitate should show a mass loss corresponding to the dehydration of Cu(OH)₂ to copper(II) oxide (CuO).
Conclusion
This technical guide has detailed the process of forming a blue precipitate, copper(II) hydroxide, from the hydrolysis of copper(II) caprylate. The key steps involve the synthesis of the copper(II) carboxylate precursor followed by a pH-controlled precipitation. The provided experimental protocols and quantitative data offer a solid foundation for researchers to replicate and adapt these procedures for their specific applications in areas such as materials science, catalysis, and as an intermediate in drug development processes. Careful control of pH is paramount to ensure efficient precipitation and to avoid the formation of soluble copper complexes at very high or low pH values.
References
Understanding esterase substrate specificity
An In-Depth Technical Guide to Understanding Esterase Substrate Specificity
Introduction
Esterases (EC 3.1.1.x) are a diverse class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. This catalytic activity is fundamental to a vast array of biological processes, including neurotransmission, lipid metabolism, and detoxification. In the pharmaceutical and drug development sectors, esterases are of paramount importance as they are responsible for the metabolic activation of numerous ester prodrugs and the detoxification of various xenobiotics.[1][2] The efficacy and safety of such drugs are critically dependent on the substrate specificity of the esterases that metabolize them.
This guide provides a comprehensive overview of the core principles governing esterase substrate specificity, methods for its quantitative analysis, and detailed protocols for its experimental determination. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how these ubiquitous enzymes recognize and process their substrates.
Core Principles of Substrate Specificity
The specificity of an esterase for its substrate is not absolute but is rather a spectrum of preferential hydrolysis. This preference is dictated by a combination of structural and chemical factors related to both the enzyme and the substrate.
-
Enzyme Active Site Architecture: The three-dimensional structure of the enzyme's active site is the primary determinant of specificity. Key features include:
-
Acyl-Binding Pocket: The size, shape, and hydrophobicity of this pocket accommodate the acyl portion of the ester substrate. For instance, human carboxylesterase 1 (hCE1) possesses a large and flexible acyl-binding pocket, allowing it to hydrolyze substrates with bulky acyl groups. In contrast, human carboxylesterase 2 (hCE2) has a smaller, more constrained pocket, restricting it to substrates with smaller acyl groups.[3][4]
-
Alcohol-Binding Site: This region interacts with the alcohol moiety of the ester. The specificity of hCE1 is geared towards substrates with small alcohol groups, while hCE2 prefers those with larger alcohol moieties.[4]
-
Catalytic Triad (B1167595): Comprising Serine, Histidine, and an acidic residue (Aspartate or Glutamate), this triad is highly conserved. While central to the catalytic mechanism, surrounding residues can influence the orientation of the substrate and thus affect specificity.[5]
-
-
Substrate Chemical Properties: The structure of the ester itself is equally crucial.
-
Acyl Chain Length: Esterases show distinct preferences for the length of the fatty acid chain on the substrate. Many prefer short-to-medium chain fatty acid esters.[6][7]
-
Alcohol Group Size and Steric Hindrance: The size and bulkiness of the alcohol group can significantly impact whether a substrate can fit productively into the active site.[4]
-
Electronic Effects: The presence of electron-withdrawing or donating groups near the ester bond can influence the rate of hydrolysis.
-
The interplay of these factors is illustrated in the conceptual diagram below.
Quantitative Analysis of Substrate Specificity
The substrate specificity of an esterase is quantified by determining its kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—for a range of substrates. A lower Km indicates higher binding affinity, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km is the most reliable measure of substrate specificity, as it reflects both binding and catalysis.
Table 1: Kinetic Parameters of Human Carboxylesterases (hCE1 & hCE2)
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| hCE1 | oseltamivir | 1180 | 114 | 0.1 | [2] |
| d-methylphenidate | 480 | 620 | 1.3 | [3] | |
| l-methylphenidate | 81 | 620 | 7.7 | [3] | |
| Cocaine | 162 | 846 | 5.2 | [3] | |
| hCE2 | Irinotecan (CPT-11) | 19.3 | 2.9 | 0.15 | [4] |
| Aspirin | 3100 | 11.2 | 0.0036 | [4] |
Data compiled from multiple sources, conditions may vary.
Table 2: Substrate Specificity of Human Acetylcholinesterase (hAChE)
| Substrate | Km (mM) | Vmax (relative %) | Reference |
| Acetylthiocholine | 0.12 | 100 | [8] |
| Propionylthiocholine | 0.55 | 80 | [8] |
| Butyrylthiocholine | 2.5 | 35 | [8] |
| 3,3-dimethylbutylthioacetate | 0.11 | 95 | [8] |
Data represents apparent values and relative rates determined under specific assay conditions.
Experimental Protocols
Several well-established methods are used to determine esterase activity and substrate specificity. The choice of assay depends on the substrate's properties, the required sensitivity, and the experimental throughput.
Spectrophotometric Assay using p-Nitrophenyl (pNP) Esters
This is one of the most common methods for determining esterase activity. It relies on the hydrolysis of a colorless p-nitrophenyl ester substrate to produce the yellow-colored p-nitrophenolate anion, which can be quantified by measuring its absorbance at approximately 405-420 nm.
Principle: Esterase + p-Nitrophenyl-ester → p-Nitrophenol + Carboxylic Acid
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.[9]
-
Substrate Stock Solution: Prepare a 100 mM stock solution of the desired p-nitrophenyl ester (e.g., p-nitrophenyl butyrate) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.[9]
-
Enzyme Solution: Prepare a solution of the esterase in cold assay buffer to the desired concentration (e.g., 0.5 - 1.0 unit/mL).[9] This should be prepared immediately before use to minimize enzyme degradation.
-
-
Assay Procedure (for a 1 mL final volume in a cuvette):
-
Add 940 µL of Assay Buffer to a cuvette and pre-incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Add 50 µL of the Enzyme Solution to the cuvette.
-
Initiate the reaction by adding 10 µL of the 100 mM Substrate Stock Solution (final concentration 1 mM).
-
Immediately mix by inversion and place the cuvette in a thermostatted spectrophotometer.
-
Record the increase in absorbance at 420 nm (for p-nitrophenol at pH 7.5) over a period of 5 minutes, taking readings every 15-30 seconds.[9]
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA420nm/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA420nm/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε is the molar extinction coefficient for p-nitrophenol at the specific pH (e.g., ~5.0 mM-1cm-1 at pH 7.5).[9]
-
-
To determine kinetic parameters (Km, Vmax), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
pH-Stat Titration Assay
This method directly measures the production of carboxylic acid during ester hydrolysis. The reaction is carried out in a thermostatted vessel, and a titrator (pH-stat) automatically adds a base (e.g., NaOH) to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.[10][11] This method is particularly useful for opaque solutions or when a suitable chromogenic substrate is unavailable.
Principle: R-COOR' + H2O --(Esterase)--> R-COOH + R'-OH R-COOH + OH- --(Titrant)--> R-COO- + H2O
Detailed Protocol:
-
Equipment Setup:
-
A pH-stat system, including a titration vessel, pH electrode, stirrer, and automated burette connected to a controller.[12]
-
Thermostatted water bath to maintain the reaction temperature (e.g., 25°C or 37°C).
-
-
Reagent Preparation:
-
Reaction Buffer (optional, low concentration): A low-buffering-capacity solution, e.g., 10 mM Borate Buffer, pH 8.0.[13]
-
Substrate Emulsion/Solution: Prepare the ester substrate (e.g., ethyl butyrate, tributyrin) in the reaction buffer. For insoluble substrates, an emulsion may be necessary.[12][13]
-
Titrant: A standardized solution of dilute sodium hydroxide (B78521) (e.g., 0.01 N NaOH).[13]
-
Enzyme Solution: Prepare as described previously.
-
-
Assay Procedure:
-
Place a defined volume of the substrate solution/emulsion (e.g., 25 mL) into the thermostatted titration vessel.[13]
-
Allow the system to equilibrate to the desired temperature and pH (e.g., pH 8.0) with stirring.
-
Calibrate the pH electrode and start the pH-stat mode. The instrument will monitor the pH.
-
Initiate the reaction by adding a small, known volume of the enzyme solution.
-
The pH-stat will immediately begin titrating with the NaOH solution to neutralize the produced acid and maintain the constant pH.
-
Record the volume of titrant added over time for several minutes.[12]
-
-
Data Analysis:
-
Plot the volume of titrant added (µL or mL) versus time (min).
-
The slope of the linear portion of this plot represents the reaction rate (mL/min).
-
Calculate the enzyme activity: Activity (µmol/min/mL) = (Rate * Normality of NaOH) / (Volume of Enzyme)
-
Perform a blank run without the enzyme to correct for any spontaneous substrate hydrolysis.[13]
-
Fluorescent Probe-Based Assays
Fluorogenic assays offer high sensitivity and are well-suited for high-throughput screening (HTS) and cellular imaging.[14] These probes consist of a fluorophore that is "caged" or quenched by an ester group. Enzymatic cleavage of the ester releases the fluorophore, resulting in a measurable increase in fluorescence.[15]
Principle: Fluorophore-Ester (Non-fluorescent) --(Esterase)--> Fluorophore (Fluorescent) + Acid
Common Fluorophores: Fluorescein, coumarin, resorufin, and rhodamine derivatives are commonly used.[14] Probes with far-red or near-infrared emission are increasingly used to minimize background autofluorescence in biological samples.[15]
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: As appropriate for the enzyme (e.g., PBS, Tris-HCl).
-
Probe Stock Solution: Dissolve the fluorogenic probe in DMSO to a high concentration (e.g., 1-10 mM).
-
Enzyme Solution: Prepare serial dilutions of the esterase in assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Pipette the enzyme solution into the wells of a microplate.
-
Add assay buffer to reach the desired pre-substrate volume.
-
Initiate the reaction by adding the probe (diluted from the stock) to each well to a final concentration typically in the low micromolar range.
-
Incubate the plate at a constant temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader, either kinetically or at a fixed endpoint.
-
-
Data Analysis:
-
For kinetic reads, determine the initial rate of increase in fluorescence (RFU/min).
-
For endpoint reads, subtract the fluorescence of a no-enzyme control from the sample readings.
-
Plot the rate or endpoint fluorescence against enzyme concentration to determine the linear range of the assay.
-
Application in Drug Development: The Role of Acetylcholinesterase
A quintessential example of an esterase's critical role is that of acetylcholinesterase (AChE) in cholinergic neurotransmission. Understanding its substrate specificity is vital for the development of drugs targeting Alzheimer's disease and myasthenia gravis.
AChE rapidly hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.[16] The active site of AChE contains a peripheral anionic site (PAS) and a catalytic anionic site (CAS) within a deep gorge, which guide the positively charged ACh to the catalytic triad for hydrolysis.[16][17] The specificity of AChE for the choline (B1196258) ester of acetylcholine is extremely high, ensuring efficient signal termination. Inhibitors of AChE prevent this hydrolysis, increasing the concentration and duration of action of ACh at the synapse, which is the therapeutic mechanism for treating cognitive decline in Alzheimer's disease.
Conclusion
Esterase substrate specificity is a complex but critical area of study, with profound implications for biology, medicine, and biotechnology. The ability to predict and measure how these enzymes interact with different substrates is essential for designing effective ester prodrugs, understanding drug metabolism and toxicity, and developing novel biocatalysts.[1][5] By combining structural biology insights with robust quantitative and experimental methodologies as outlined in this guide, researchers can effectively characterize esterase function and harness their catalytic power for therapeutic and industrial applications.
References
- 1. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helios.eie.gr [helios.eie.gr]
- 8. Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. pH stat and controlled dosing in titration | Laboratory Talk [laboratorytalk.com]
- 12. cliscent.com [cliscent.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 17. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indolyl octanoate (CAS Number: 129541-42-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-3-indolyl octanoate (B1194180) is a chromogenic substrate used for the detection of esterase activity. This synthetic molecule is composed of a substituted indole (B1671886) ring linked to an octanoate molecule via an ester bond. Enzymatic cleavage of this ester linkage by esterases liberates 5-bromo-4-chloro-indoxyl, which subsequently undergoes oxidative dimerization to form an insoluble, intensely colored blue precipitate. This distinct color formation allows for the direct visual identification and localization of esterase activity in a variety of research and diagnostic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, experimental applications, and safety information.
Chemical and Physical Properties
5-Bromo-4-chloro-3-indolyl octanoate, also known as X-Caprylate, is a solid compound with the molecular formula C₁₆H₁₉BrClNO₂.[1] Its chemical structure is characterized by a halogenated indole core and an eight-carbon octanoate side chain.
| Property | Value | Reference(s) |
| CAS Number | 129541-42-0 | [1] |
| Molecular Formula | C₁₆H₁₉BrClNO₂ | [1] |
| Molecular Weight | 372.68 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 57 °C | [2] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO. Limited water solubility. | [] |
Mechanism of Action: Enzymatic Cleavage and Chromogen Formation
The utility of this compound as a chromogenic substrate is based on a two-step reaction mechanism initiated by esterase activity.
-
Enzymatic Hydrolysis: An esterase enzyme recognizes and cleaves the ester bond of the substrate. This hydrolysis reaction releases the octanoate moiety and a 5-bromo-4-chloro-indoxyl intermediate.[4]
-
Oxidative Dimerization: The liberated 5-bromo-4-chloro-indoxyl is a highly reactive and unstable molecule. In the presence of oxygen, it undergoes spontaneous oxidative dimerization. This process involves two molecules of the indoxyl derivative reacting to form 5,5'-dibromo-4,4'-dichloro-indigo, which is an insoluble, intensely blue precipitate.[4] The formation of this colored product provides a clear visual indication of enzymatic activity.
The overall reaction pathway can be visualized as follows:
Figure 1. Reaction mechanism of this compound.
Experimental Protocols and Applications
While specific protocols for this compound are not widely published, methodologies can be adapted from similar indolyl-based chromogenic substrates. The core principle remains the same: the introduction of the substrate to a sample containing the target enzyme, followed by incubation to allow for color development.
Detection of Esterase Activity in Microbial Colonies (Agar Plate Assay)
This method is suitable for screening microorganisms for esterase activity on a solid medium.
Materials:
-
Bacteriological growth medium (e.g., Tryptic Soy Agar)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes
-
Microbial cultures for screening
Procedure:
-
Prepare Substrate Stock Solution: Prepare a stock solution of this compound by dissolving it in a minimal amount of DMF or DMSO (e.g., 20 mg/mL).
-
Prepare Chromogenic Agar (B569324): Autoclave the desired growth medium and cool to 45-50°C. Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix thoroughly by gentle swirling.
-
Pour Plates: Pour the chromogenic agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Inoculate the plates with the microbial cultures to be screened using standard microbiological techniques (e.g., streaking for isolation).
-
Incubation: Incubate the plates under conditions appropriate for the growth of the microorganisms.
-
Observation: Observe the plates for the development of a blue color in and around the microbial colonies. The appearance of the blue precipitate indicates the presence of esterase activity.
Figure 2. Workflow for microbial esterase activity detection.
Histochemical Staining for Esterase Activity
This protocol outlines a general procedure for the histochemical localization of esterase activity in tissue sections.
Materials:
-
Tissue sections (fresh frozen or fixed)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde) - optional
-
Staining Buffer (e.g., Tris-HCl buffer, pH 7.0-8.0)
-
This compound stock solution
-
Mounting medium
Procedure:
-
Sample Preparation: Prepare tissue sections as required for your experiment. If using fixed tissue, ensure adequate rinsing to remove the fixative.
-
Washing: Wash the sections with PBS to remove any debris.
-
Equilibration: Equilibrate the sections in the Staining Buffer for 10-15 minutes at room temperature.
-
Staining: Prepare the staining solution by diluting the this compound stock solution in the Staining Buffer to the desired final concentration. Protect the solution from light.
-
Incubation: Incubate the sections in the staining solution in a humidified chamber, protected from light, at room temperature or 37°C. Monitor color development under a microscope. Incubation times can vary from minutes to hours depending on the level of enzyme activity.
-
Washing: Once the desired color intensity is reached, stop the reaction by washing the sections with PBS.
-
Counterstaining (Optional): A counterstain (e.g., Nuclear Fast Red) can be used to visualize cellular structures.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Applications in Drug Development
While primarily a tool for enzyme detection, the principles behind this compound have relevance in drug development:
-
High-Throughput Screening: The chromogenic nature of this substrate makes it suitable for developing high-throughput screening assays to identify inhibitors of specific esterases. Such inhibitors could have therapeutic potential in various diseases.
-
Enzyme Characterization: In the early stages of drug discovery, this substrate can be used to characterize the activity of target esterases and to study the mechanism of action of potential drug candidates.
-
Biomarker Detection: Esterase activity can be altered in certain disease states. Chromogenic substrates like this one could be employed in diagnostic assays to detect these changes as potential biomarkers. For instance, it has been noted as a substrate for β-D-fucosidase, which is implicated in various pathological conditions.[5]
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on the safety data for structurally similar compounds, the following precautions should be taken:
| Hazard Category | Recommendations | Reference(s) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [6] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | |
| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. A dust mask may be necessary if handling as a powder. | [] |
| Storage | Store at -20°C in a dry, well-ventilated place. Keep the container tightly closed and protect from light. | [1] |
| Stability | Generally stable under recommended storage conditions. May be sensitive to light and air. | |
| Incompatible Materials | Strong oxidizing agents. | [6] |
Synthesis
The synthesis of this compound can be achieved through the esterification of 5-bromo-4-chloro-3-indoxyl with octanoyl chloride. A multi-step synthesis process starting from simpler aromatic compounds is also possible. For example, a patented method for a similar compound involves the bromination of 4-chloro-2-aminobenzoic acid, followed by a series of reactions to form the indolyl core, and finally esterification.[2]
Figure 3. Generalized synthesis pathway for a related indolyl octanoate.
Conclusion
This compound is a valuable tool for researchers and scientists in various fields. Its ability to produce a distinct and localized color change upon enzymatic cleavage makes it a reliable substrate for the detection of esterase activity in a range of applications, from microbiology to histochemistry. While detailed kinetic data and specific protocols for this particular substrate are not abundant in the literature, its structural and functional similarity to other indolyl-based chromogenic substrates allows for the adaptation of existing methodologies. With appropriate safety precautions, this compound can be effectively employed to advance research in enzymology, diagnostics, and drug discovery.
References
Methodological & Application
Application Notes and Protocols for 5-Bromo-4-chloro-3-indolyl octanoate Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-3-indolyl octanoate (B1194180), also known as X-octanoate or X-caprylate, is a chromogenic substrate used for the detection of esterase activity in a variety of research and diagnostic applications.[1][2] This compound is particularly valuable for screening microbial colonies, such as Pseudomonas spp., for the production of extracellular esterases. The principle of the assay is based on the enzymatic cleavage of the octanoate ester linkage by an esterase. This reaction releases 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidative dimerization to form a water-insoluble, vibrant blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. The formation of this blue pigment provides a direct visual indicator of enzyme activity within or surrounding a microbial colony on an agar (B569324) plate.
Principle of the Reaction
The detection of esterase activity using 5-Bromo-4-chloro-3-indolyl octanoate is a two-step process. Initially, an esterase enzyme hydrolyzes the ester bond of the substrate, releasing an octanoate molecule and a 5-bromo-4-chloro-3-indoxyl intermediate. In the presence of oxygen, this intermediate spontaneously dimerizes to form the insoluble blue pigment. This localized precipitation allows for the clear identification of esterase-positive colonies against a background of non-producing colonies.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound plate assay. These values are recommendations and may require optimization for specific experimental conditions and microbial strains.
| Parameter | Recommended Value | Notes |
| This compound Stock Solution Concentration | 20 mg/mL | Dissolve in N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). |
| Final Concentration in Agar Medium | 20-40 µg/mL | Higher concentrations may enhance color development but can also increase background. |
| Agar Medium | Luria-Bertani (LB) Agar, Nutrient Agar, or other suitable growth medium | The medium should support the growth of the microorganism being tested. |
| Incubation Temperature | 30-37°C | Optimize for the specific microorganism. |
| Incubation Time | 16-48 hours | Color development may be visible after 16 hours, but longer incubation can enhance the signal. |
| pH of Medium | 7.0 - 7.5 | Optimal for most bacterial esterases. |
Experimental Protocols
Materials
-
This compound
-
N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Appropriate bacteriological agar medium (e.g., LB Agar)
-
Sterile petri dishes
-
Standard microbiology laboratory equipment (autoclave, incubator, etc.)
-
Microorganism to be tested
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile, light-protected container.
-
Add the appropriate volume of DMF or DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.
Protocol 2: Preparation of Esterase Indicator Plates
-
Prepare the desired agar medium according to the manufacturer's instructions and autoclave to sterilize.
-
Cool the molten agar in a water bath to approximately 50-55°C. Holding the agar at this temperature is crucial to prevent heat degradation of the substrate while ensuring the agar remains liquid.
-
Aseptically add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 20 µg/mL). For example, add 1 mL of a 20 mg/mL stock solution to 1 liter of agar medium.
-
Mix the agar and substrate solution gently but thoroughly to ensure uniform distribution. Avoid introducing air bubbles.
-
Pour approximately 20-25 mL of the agar medium into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C in the dark until use. It is recommended to use the plates within 1-2 weeks for optimal performance.
Protocol 3: Inoculation and Incubation
-
Streak the microbial culture onto the surface of the prepared esterase indicator plates using standard microbiological techniques.
-
Incubate the plates under conditions that are optimal for the growth of the microorganism (e.g., 37°C for 24-48 hours).
-
Observe the plates for the development of a blue color in or around the colonies.
Interpretation of Results
-
Positive Result: The appearance of a blue or blue-green color in the colonies or in the surrounding agar is indicative of esterase activity.
-
Negative Result: Colonies that remain their natural color (e.g., white or beige) are considered negative for esterase activity.
Visualizations
Caption: Experimental workflow for the this compound plate assay.
Caption: Enzymatic hydrolysis of this compound.
References
Application Notes and Protocols for the Use of X-Caprylate in Bacterial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-caprylate, encompassing caprylic acid and its corresponding salts (e.g., sodium caprylate) and monoglyceride esters (e.g., monocaprylin), is a medium-chain fatty acid with well-documented antimicrobial properties.[1][2] Its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, makes it a valuable tool in microbiology for various applications, including bacterial screening.[3][4] The primary mechanism of action of X-caprylate involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[5][6] This direct physical mechanism of action is of particular interest in an era of growing antibiotic resistance.
These application notes provide detailed protocols for the use of X-caprylate in bacterial screening assays, offering a method to assess the susceptibility of bacterial strains to its antimicrobial effects. This can be applied in diverse research and development settings, from fundamental microbiology research to the quality control of biopharmaceutical production.
Mechanism of Action
Caprylic acid and its derivatives are amphipathic molecules that can insert themselves into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's structure and integrity, leading to a cascade of detrimental effects, including:
-
Increased membrane fluidity.[5]
-
Formation of pores or channels.
-
Leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[7]
-
Disruption of cellular processes that rely on membrane integrity, such as electron transport and ATP synthesis.
The effectiveness of X-caprylate is often pH-dependent, with increased activity observed under more acidic conditions.[3][4] This is because the protonated (acidic) form of caprylic acid can more readily penetrate the bacterial membrane.[4]
Applications in Microbiology
-
Bacterial Screening: Evaluating the susceptibility of bacterial isolates to X-caprylate.
-
Selective Media Component: Incorporation into culture media to inhibit the growth of susceptible bacteria while allowing resistant strains to grow.
-
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of X-caprylate against specific pathogens.
-
Biopharmaceutical Purification: Used as a washing agent in chromatography to remove host cell proteins and other contaminants, including bacteria, during the purification of recombinant proteins.[8][9]
Quantitative Data Summary
The following table summarizes the effective concentrations of X-caprylate and its derivatives against various microorganisms as reported in the literature.
| Compound | Microorganism | Effective Concentration | Observation | Reference |
| Caprylic Acid | Dermatophilus congolensis | 7.5 mM | Minimum Inhibitory Concentration (MIC) | [10] |
| Caprylic Acid | Dermatophilus congolensis | 15 mM | Minimum Bactericidal Concentration (MBC) | [10] |
| Monocaprylin (B12243) | Dermatophilus congolensis | 2.5 mM | Minimum Inhibitory Concentration (MIC) | [10] |
| Monocaprylin | Dermatophilus congolensis | 5 mM | Minimum Bactericidal Concentration (MBC) | [10] |
| Sodium Caprylate | Dermatophilus congolensis | 15 mM | Minimum Inhibitory Concentration (MIC) | [10] |
| Sodium Caprylate | Dermatophilus congolensis | 70 mM | Minimum Bactericidal Concentration (MBC) | [10] |
| Caprylic Acid | Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, Staphylococcus aureus, Escherichia coli | 50 mM or 100 mM | Reduced all 5 pathogens by >5.0 log cfu/mL after 6 h of incubation. | [11] |
| Monocaprylin | Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, Staphylococcus aureus, Escherichia coli | 25 mM or 50 mM | Reduced all 5 pathogens by >5.0 log cfu/mL after 6 h of incubation. | [11] |
| Sodium Caprylate | Candida albicans | 2.5 x 10⁻³ M | Suppressed growth in broth cultures. | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of X-Caprylate using Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of X-caprylate that inhibits the visible growth of a bacterial strain.
Materials:
-
X-caprylate (Caprylic acid or Sodium Caprylate)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Preparation of X-caprylate Stock Solution:
-
Prepare a stock solution of X-caprylate (e.g., 100 mM Sodium Caprylate in sterile distilled water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the X-caprylate stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no X-caprylate).
-
Well 12 will serve as a negative control (sterile medium only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of X-caprylate in which no visible growth (turbidity) is observed.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.
-
Protocol 2: Bacterial Screening on X-Caprylate-Containing Agar Plates
This protocol is for screening a collection of bacterial strains for their ability to grow in the presence of a specific concentration of X-caprylate.
Materials:
-
X-caprylate (e.g., Sodium Caprylate)
-
Luria-Bertani (LB) agar or other suitable solid medium
-
Sterile Petri dishes
-
Bacterial cultures to be screened
-
Sterile inoculating loops or toothpicks
Procedure:
-
Preparation of X-Caprylate Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to approximately 50-55°C.
-
Add the filter-sterilized X-caprylate stock solution to the molten agar to the desired final concentration (e.g., 10 mM). Mix gently but thoroughly.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare control plates without X-caprylate.
-
-
Inoculation:
-
Using a sterile inoculating loop or toothpick, pick a single colony of each bacterial strain to be screened.
-
Gently streak or spot the colony onto the surface of both the control and the X-caprylate-containing agar plates.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 24-48 hours.
-
-
Screening and Analysis:
-
After incubation, compare the growth on the X-caprylate plates to the growth on the control plates.
-
Strains that grow on the control plates but not on the X-caprylate plates are considered susceptible.
-
Strains that grow on both types of plates are considered resistant or tolerant.
-
Visualizations
References
- 1. draxe.com [draxe.com]
- 2. Caprylic Acid: Coconut Oil’s Secret [healthline.com]
- 3. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial mechanism of monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECTS OF SODIUM CAPRYLATE ON CANDIDA ALBICANS II. : Influence of Various Concentrations on Biochemical Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2014186350A1 - Purification of recombinantly produced polypeptides - Google Patents [patents.google.com]
- 9. genscript.com [genscript.com]
- 10. In vitro antimicrobial properties of caprylic acid, monocaprylin, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial effect of caprylic acid and monocaprylin on major bacterial mastitis pathogens. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Histochemical Staining with 5-Bromo-4-chloro-3-indolyl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-3-indolyl octanoate (B1194180), a member of the indolyl family of chromogenic substrates, is a valuable tool for the histochemical detection of non-specific esterase activity, particularly those with a substrate preference for C8 moieties.[1] The enzymatic cleavage of the octanoate group from the indolyl core initiates a cascade that results in the formation of a stable, insoluble, and vividly colored indigo (B80030) precipitate at the site of enzyme activity. This allows for the precise microscopic localization and visualization of esterase-rich cells and tissues.
The principle of this staining method relies on a two-step reaction. First, the esterase present in the tissue hydrolyzes the 5-Bromo-4-chloro-3-indolyl octanoate substrate. This cleavage releases the soluble and colorless 5-Bromo-4-chloro-3-indoxyl intermediate. Subsequently, in the presence of an oxidizing agent, typically atmospheric oxygen or an added catalyst like a tetrazolium salt, the indoxyl molecules undergo rapid oxidation and dimerization to form the intensely blue 5,5'-dibromo-4,4'-dichloro-indigo precipitate. The inclusion of a tetrazolium salt, such as Nitroblue Tetrazolium (NBT), can further enhance the signal by being reduced to a colored formazan, which co-localizes with the indigo dye.[2]
This technique is particularly useful in various research fields, including neuroscience, developmental biology, and toxicology, for identifying and characterizing cell populations based on their esterase expression.
Applications
-
Neuroscience: Identification and mapping of esterase-positive neurons and glial cells in the central and peripheral nervous systems.
-
Developmental Biology: Visualization of dynamic changes in esterase expression during embryogenesis and tissue differentiation.
-
Toxicology: Assessment of cellular responses to toxins by monitoring changes in esterase activity.
-
Muscle Histopathology: Detection of denervated or regenerating muscle fibers, which often exhibit altered esterase activity.
Data Presentation
The following tables provide a summary of the key reagents and typical experimental parameters for histochemical staining with this compound. Note that optimal conditions may vary depending on the tissue type and specific experimental setup, requiring empirical optimization.
Table 1: Reagents and Solutions
| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |
| This compound | 10-50 mg/mL | 0.1-1.0 mg/mL | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |
| Tris-HCl Buffer | 1 M, pH 7.0-8.5 | 50-100 mM | Distilled water |
| Nitroblue Tetrazolium (NBT) (optional) | 50 mg/mL | 0.5-1.0 mg/mL | 70% DMF in water |
| 5-Bromo-4-chloro-3-indolyl Phosphate (BCIP) (for comparison) | 50 mg/mL | 0.15-0.20 mg/mL | DMF |
| Fixative (for frozen sections) | 4% Paraformaldehyde (PFA) | 4% PFA in PBS | Phosphate Buffered Saline (PBS) |
| Mountant | Ready-to-use | N/A | Aqueous mounting medium |
Table 2: Typical Protocol Parameters
| Parameter | Recommended Range | Notes |
| Tissue Preparation | Snap-frozen, cryostat sections (10-20 µm) | Avoid paraffin (B1166041) embedding as it can inactivate the enzyme. |
| Fixation (optional) | Cold (4°C) 4% PFA for 5-15 minutes | Fixation can help preserve morphology but may reduce enzyme activity. Unfixed sections can also be used. |
| Staining Solution pH | 7.0 - 8.5 | The optimal pH for esterase activity can vary; a pH of around 8.0 is a good starting point.[3] |
| Incubation Temperature | Room temperature (20-25°C) or 37°C | Incubation at 37°C can accelerate the reaction, but may also increase background staining. |
| Incubation Time | 15 minutes to several hours | Monitor color development under a microscope to determine the optimal time. Prolonged incubation can lead to non-specific precipitate formation. |
| Post-staining Washes | 2-3 washes with Tris-HCl buffer or PBS | Essential for removing unreacted substrate and stopping the reaction. |
| Counterstaining (optional) | Nuclear Fast Red or Methyl Green | Provides nuclear counterstaining for better visualization of tissue architecture. |
Experimental Protocols
Protocol 1: Histochemical Detection of Esterase Activity in Frozen Tissue Sections
Materials:
-
Fresh or snap-frozen tissue blocks
-
Cryostat
-
Microscope slides
-
Coplin jars or staining dishes
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Nitroblue Tetrazolium (NBT) solution (optional)
-
4% Paraformaldehyde (PFA) in PBS (ice-cold)
-
Phosphate Buffered Saline (PBS)
-
Aqueous mounting medium
-
Nuclear Fast Red (optional, for counterstaining)
Procedure:
-
Tissue Sectioning:
-
Cut frozen tissue blocks into 10-20 µm thick sections using a cryostat.
-
Mount the sections onto clean, pre-cooled microscope slides.
-
Allow the sections to air-dry at room temperature for 30-60 minutes.
-
-
Fixation (Optional):
-
If fixation is desired to improve morphology, immerse the slides in ice-cold 4% PFA for 5-10 minutes.
-
Rinse the slides thoroughly with PBS (3 x 5 minutes).
-
-
Preparation of Staining Solution (prepare fresh):
-
Dissolve this compound in a small volume of DMF or DMSO to create a stock solution (e.g., 20 mg/mL).
-
Add the substrate stock solution to pre-warmed (37°C) 50 mM Tris-HCl buffer (pH 8.0) to achieve a final concentration of 0.5 mg/mL. Mix well until dissolved.
-
(Optional) For signal enhancement, add NBT stock solution to the staining solution to a final concentration of 0.5 mg/mL.
-
-
Staining:
-
Cover the tissue sections with the freshly prepared staining solution.
-
Incubate the slides in a humidified chamber at 37°C for 30 minutes to 2 hours. Monitor the color development under a microscope periodically. The sites of esterase activity will develop a blue precipitate.
-
-
Washing:
-
Once the desired staining intensity is reached, stop the reaction by rinsing the slides in Tris-HCl buffer (2 x 5 minutes).
-
-
Counterstaining (Optional):
-
If nuclear counterstaining is desired, immerse the slides in Nuclear Fast Red solution for 1-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Briefly rinse the slides in distilled water.
-
Coverslip the sections using an aqueous mounting medium.
-
-
Microscopy:
-
Examine the stained sections under a light microscope. Esterase activity will be indicated by the presence of a blue to blue-purple precipitate.
-
Visualizations
Signaling Pathway of Staining Reaction
Caption: Enzymatic cleavage of the substrate leads to a colored precipitate.
Experimental Workflow
References
Application Notes and Protocols for Esterase Activity Assay Using 5-Bromo-4-chloro-3-indolyl octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that play a critical role in various biological processes, including the metabolism of endogenous compounds and the activation or detoxification of xenobiotics, such as therapeutic drugs. The quantitative analysis of esterase activity is therefore of significant interest in biomedical research and drug development. One effective method for detecting and quantifying esterase activity is through the use of chromogenic substrates. This document provides detailed application notes and protocols for an esterase activity assay using 5-Bromo-4-chloro-3-indolyl octanoate (B1194180) as a chromogenic substrate.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of 5-Bromo-4-chloro-3-indolyl octanoate by esterases. The cleavage of the ester bond releases 5-bromo-4-chloro-3-indoxyl, which in the presence of oxygen, undergoes an oxidative dimerization to form an insoluble, blue-green precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo. The intensity of the color produced is directly proportional to the esterase activity in the sample and can be quantified spectrophotometrically.
Applications in Research and Drug Development
-
Enzyme Characterization: This assay can be used to determine the kinetic parameters of purified esterases, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into their substrate specificity and catalytic efficiency.
-
High-Throughput Screening: The colorimetric nature of this assay makes it amenable to high-throughput screening of enzyme inhibitors or activators, which is crucial in the early stages of drug discovery.
-
Prodrug Activation Studies: Many ester-containing compounds are designed as prodrugs that are converted to their active form by endogenous esterases. This assay can be used to study the activation of such prodrugs in various biological matrices, such as cell lysates or tissue homogenates. Carboxylesterases (CES), in particular, are key enzymes in the metabolic activation of a wide range of prodrugs.
-
Detection of Microbial Esterase Activity: The assay can be adapted for the qualitative or quantitative detection of esterase activity in microorganisms.
Signaling Pathway: Carboxylesterase-Mediated Prodrug Activation
Carboxylesterases (CES) are a major class of esterases involved in the metabolism of a wide array of drugs. In drug development, the esterase-mediated conversion of an inactive prodrug into its active therapeutic form is a common strategy to improve pharmacokinetic properties such as absorption and bioavailability. The following diagram illustrates a generalized pathway for the activation of an ester-containing prodrug by carboxylesterases.
Caption: Carboxylesterase-mediated activation of an ester prodrug.
Experimental Protocols
Qualitative Plate-Based Assay for Esterase Activity
This protocol is suitable for screening microbial colonies for esterase activity.
Materials:
-
Nutrient agar (B569324) or appropriate growth medium
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes
-
Microbial cultures
Procedure:
-
Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to approximately 50-55°C.
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF or DMSO.
-
Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix gently to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures to be tested.
-
Incubate the plates under appropriate conditions for microbial growth.
-
Observe the plates for the development of a blue-green color in or around the colonies, indicating esterase activity.
Quantitative Spectrophotometric Assay for Esterase Activity
This protocol describes a method for the quantitative measurement of esterase activity in a liquid sample (e.g., purified enzyme, cell lysate).
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate)
-
96-well microplate or quartz cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 0.1-1 mM). The optimal concentration should be determined experimentally.
-
-
Assay Setup:
-
Add 180 µL of the substrate working solution to each well of a 96-well microplate.
-
Add 20 µL of the esterase-containing sample to the appropriate wells.
-
For a negative control, add 20 µL of the corresponding buffer (used to prepare the enzyme sample) to control wells.
-
For a blank, use a well with 180 µL of Assay Buffer and 20 µL of the enzyme sample buffer.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at a wavelength between 600-650 nm at a constant temperature (e.g., 25°C or 37°C). The optimal wavelength should be determined by scanning the spectrum of the final blue-green product.
-
Take readings at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the esterase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume) where ε is the molar extinction coefficient of 5,5'-dibromo-4,4'-dichloro-indigo. The exact value of ε should be determined experimentally under the specific assay conditions.
-
Experimental Workflow
The following diagram outlines the general workflow for the quantitative spectrophotometric esterase activity assay.
Caption: Workflow for quantitative esterase activity assay.
Data Presentation
The following tables provide an example of how to present quantitative data from esterase activity assays. Note that the values presented here are illustrative and should be replaced with experimental data.
Table 1: Michaelis-Menten Kinetic Parameters for Porcine Liver Esterase
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| This compound | Value | Value |
| p-Nitrophenyl butyrate | Value | Value |
| α-Naphthyl acetate | Value | Value |
Table 2: Comparative Esterase Activity in Different Cell Lysates
| Cell Line | Specific Activity (nmol/min/mg protein) |
| HepG2 | Value |
| Caco-2 | Value |
| HEK293 | Value |
Conclusion
The esterase activity assay using this compound is a versatile and sensitive method for the detection and quantification of esterase activity. Its applications in enzyme characterization, inhibitor screening, and prodrug metabolism studies make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this assay in the laboratory.
Application Notes and Protocols for In Situ Detection of Esterase Activity in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological and pathological processes, including neurotransmission, detoxification, and lipid metabolism. The in situ detection of esterase activity within tissue samples provides valuable spatial and temporal information about cellular function and metabolic state. This document provides detailed protocols and application notes for the two primary methods of in situ esterase activity detection: histochemical staining and fluorescent probe analysis. These techniques are critical in basic research for understanding enzyme function and in drug development for assessing the efficacy and metabolism of ester-containing prodrugs.
Methods for In Situ Esterase Activity Detection
Two principal methodologies are employed for the visualization of esterase activity in tissue sections:
-
Histochemical Staining: This classic approach relies on the enzymatic conversion of a soluble substrate into an insoluble, colored precipitate at the site of enzyme activity. The resulting colored product can be visualized using standard bright-field microscopy.
-
Fluorescent Probes: This method utilizes substrates that are non-fluorescent or weakly fluorescent until they are hydrolyzed by esterases, releasing a highly fluorescent product. This "turn-on" mechanism allows for the sensitive detection of enzyme activity using fluorescence microscopy.
Data Presentation: Comparison of Detection Methods
The choice of method for detecting in situ esterase activity depends on the specific research question, the required sensitivity, and the available imaging equipment. The following table summarizes key quantitative and qualitative parameters for various substrates used in both histochemical and fluorescent detection methods.
| Method | Substrate | Detection Principle | Limit of Detection (in vitro) | Advantages | Disadvantages | Tissue Compatibility |
| Histochemical | Naphthol AS-D Chloroacetate | Formation of a red-brown precipitate | Not typically quantified in U/mL | Stable signal, compatible with paraffin-embedded tissue[1][2] | Lower sensitivity, semi-quantitative | Frozen, Paraffin-embedded[2] |
| Histochemical | α-Naphthyl Acetate | Formation of a black granulation | Not typically quantified in U/mL | Differentiates monocyte esterase activity[2] | Lower sensitivity, semi-quantitative | Frozen tissue sections[2] |
| Histochemical | 5-Bromoindoxyl Acetate | Formation of a fine, granular indigo (B80030) precipitate | Not typically quantified in U/mL | Fine precipitate allows for good localization[3] | pH sensitivity, potential for diffusion artifacts[3] | Frozen, Paraffin-embedded |
| Fluorescent | Fluorescein (B123965) Diacetate (FDA) | "Turn-on" green fluorescence | ~0.55 pg of Porcine Liver Esterase (PLE)[4] | High sensitivity, widely used[4][5] | Signal can diffuse, not ideal for fixed tissues[5] | Live cells, Frozen tissue sections |
| Fluorescent | DDAO-AME Probes | "Turn-on" far-red fluorescence | 2.75 - 11 pg of PLE[4] | Reduced cellular autofluorescence[4] | Requires specific far-red imaging capabilities | Live cells, Cell lysates[4] |
| Fluorescent | EP Probe | "Off-on" fluorescence enhancement | 4.73 x 10⁻⁵ U/mL[6][7] | High signal-to-noise ratio[6] | Primarily demonstrated in cell culture[6] | Live cells |
| Fluorescent | VA Probe | Visual color change and fluorescence | 7.15 x 10⁻⁶ U/mL[8] | High sensitivity, visual detection possible[8] | Primarily demonstrated in cell culture[8] | Live cells |
| Fluorescent | ER-EST Probe | Ratiometric red-shifted emission | 1.8 x 10⁻⁴ U/mL[9][10] | Allows for quantitative ratiometric imaging[10] | Targeted to the endoplasmic reticulum[10] | Live cells |
| Fluorescent | Mcyp-FL-FM | Fixation-compatible "turn-on" fluorescence | Not specified | Covalently immobilizes fluorescent signal, compatible with fixation and downstream analysis[11][12] | Newer probe, may have limited commercial availability | Live and fixed cells[11][12] |
Experimental Protocols
Protocol 1: Histochemical Detection of Esterase Activity using Naphthol AS-D Chloroacetate
This protocol is adapted for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections and is particularly useful for identifying cells of the granulocytic lineage.[1][2][13][14][15]
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.8
-
Naphthol AS-D Chloroacetate solution (e.g., 10 mg/mL in N,N-dimethylformamide)
-
New Fuchsin solution (e.g., 1 g in 25 mL of 2N HCl)
-
Sodium Nitrite solution (e.g., 4% w/v in deionized water)
-
Harris Hematoxylin
-
Saturated Lithium Carbonate solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 8 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Transfer slides through two changes of 95% ethanol for 3 minutes each. d. Transfer slides through one change of 70% ethanol for 3 minutes. e. Rinse slides in PBS for 5 minutes.
-
Preparation of Staining Solution (prepare fresh): a. In a clean tube, mix 12.5 µL of 4% Sodium Nitrite with 12.5 µL of New Fuchsin solution to create hexazotized New Fuchsin. The solution should appear yellow-brown. b. In a separate 5 mL of PBS, add 225 µL of Naphthol AS-D Chloroacetate solution and mix by inversion until homogeneous. The solution should be a translucent, foggy white. c. Add the 25 µL of the hexazotized New Fuchsin to the 5 mL Naphthol/PBS mixture. The solution should turn pink.
-
Staining: a. Wipe excess PBS from around the tissue section. b. Apply the staining solution dropwise to cover the tissue. c. Incubate at room temperature for 45 minutes.
-
Washing and Counterstaining: a. Wash slides in PBS for 3 minutes. b. Counterstain with filtered Harris Hematoxylin for 30 seconds. c. Wash thoroughly in deionized water until the water runs clear. d. Briefly dip slides (5 dips) in saturated Lithium Carbonate solution. e. Rinse with 10 dips in deionized water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene. b. Coverslip with a permanent mounting medium.
Expected Results: Sites of specific esterase activity will show bright red granulation.
Protocol 2: Fluorescent Detection of Esterase Activity in Frozen Tissue Sections using Fluorescein Diacetate (FDA)
This protocol is suitable for fresh or frozen tissue sections to visualize general esterase activity.[5][16][17]
Materials:
-
Frozen tissue sections (5-10 µm) on slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetone (B3395972), ice-cold
-
Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)[16]
-
DAPI or other nuclear counterstain (optional)
-
Aqueous mounting medium
Procedure:
-
Tissue Section Preparation: a. Cut frozen tissue sections at 5-10 µm using a cryostat and mount on slides. b. Air dry the sections for 20-30 minutes at room temperature.[18]
-
Fixation: a. Fix the sections by immersing the slides in ice-cold acetone for 10 minutes.[18] b. Rehydrate the tissue by immersing in PBS for 10 minutes at room temperature.[18]
-
Staining: a. Prepare a fresh working solution of FDA by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL. Protect the solution from light. b. Cover the tissue section with the FDA working solution. c. Incubate in a humidified chamber at 37°C for 10-30 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Washing and Counterstaining (Optional): a. Gently wash the slides three times with PBS for 5 minutes each. b. If desired, counterstain with a nuclear stain like DAPI according to the manufacturer's protocol. c. Wash again with PBS.
-
Mounting and Imaging: a. Mount the slides with an aqueous mounting medium. b. Image immediately using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~490/525 nm).
Expected Results: Areas with esterase activity will exhibit green fluorescence.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for in situ detection of esterase activity in tissue samples.
Caption: General experimental workflow for esterase detection.
Signaling Pathway: Cholinergic Neurotransmission and Alzheimer's Disease
Acetylcholinesterase (AChE) plays a critical role in terminating cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[19][20] In Alzheimer's disease, the cholinergic system is compromised, and AChE has been implicated in the progression of the disease, partly through its interactions with amyloid-β plaques.[21][22][23]
Caption: Acetylcholinesterase in neurotransmission and Alzheimer's.
Logical Relationship: Organophosphate-Induced Delayed Neuropathy (OPIDN)
Certain organophosphates can cause a delayed neuropathy by inhibiting Neuropathy Target Esterase (NTE).[24][25][26] This inhibition leads to a cascade of events resulting in axonal degeneration.
Caption: Organophosphate inhibition of NTE leading to neuropathy.
References
- 1. tau.ac.il [tau.ac.il]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 6. A sensitive and rapid "off-on" fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. biognost.com [biognost.com]
- 16. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 17. e3s-center.berkeley.edu [e3s-center.berkeley.edu]
- 18. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Acetylcholine - Wikipedia [en.wikipedia.org]
- 21. Acetylcholine esterase activity in mild cognitive impairment and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid [frontiersin.org]
- 23. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Delayed Polyneuropathy Induced by Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Pseudomonas spp. Esterase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.1) are a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds. In Pseudomonas species, these enzymes play crucial roles in various physiological processes, including the metabolism of environmental compounds for carbon sources, and are implicated in mechanisms of antibiotic resistance and pathogenesis.[1][2] The ability to accurately detect and quantify esterase activity is therefore essential for fundamental research, industrial applications, and the development of novel therapeutic agents targeting these versatile bacteria.
This document provides detailed protocols for the qualitative and quantitative detection of esterase activity in Pseudomonas spp., along with the biochemical basis of the enzymatic reaction.
Biochemical Pathway of Esterase Catalysis
Pseudomonas esterases, like many other serine hydrolases, employ a characteristic catalytic triad (B1167595) composed of serine, histidine, and aspartic acid residues within the active site.[1] The hydrolysis of an ester substrate proceeds via a two-step mechanism involving a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of the alcohol moiety and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the free enzyme.[3]
Caption: Biochemical pathway of ester hydrolysis catalyzed by a serine esterase.
Quantitative Data Summary
The following table summarizes key quantitative parameters for esterase activity from different Pseudomonas species, providing a comparative overview.
| Enzyme/Strain | Substrate | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Reference |
| P. fluorescens EstF1 | δ-valerolactone | 7.5 | 43 | 36.5 | [1] |
| P. fluorescens EstF1 | ε-caprolactone | 7.5 | 43 | 21.8 | [1] |
| P. fluorescens EstF1 | γ-butyrolactone | 7.5 | 43 | 18.1 | [1] |
| P. aeruginosa PA2949 | p-nitrophenyl hexanoate | Not Specified | 30 | 198.8 | [4] |
| P. putida IFO12996 EST | dl-methyl-β-acetylthioisobutyrate | 7.0 | 37 | 35 (cell extract) | [5] |
One unit (U) of esterase activity is typically defined as the amount of enzyme that releases 1 µmol of product per minute under the specified assay conditions.[1][3]
Experimental Protocols
Protocol 1: Qualitative Plate-Based Screening for Esterase Activity
This protocol is suitable for screening bacterial colonies for esterase production.
Materials:
-
Agar (B569324) plates (e.g., Nutrient Agar, LB Agar)
-
Substrate solution: α-naphthyl acetate (B1210297) (20 mg/mL in N,N'-dimethylformamide)[1]
-
Indicator solution: Fast Blue RR salt (80 mg/mL in dimethyl sulfoxide) or Fast Red[1]
-
Soft agar (0.5% agar in water)
Procedure:
-
Culture Pseudomonas spp. on agar plates to obtain isolated colonies.
-
Prepare the overlay soft agar by melting and cooling to 45-50°C.
-
Add the α-naphthyl acetate and Fast Blue RR salt solutions to the molten soft agar. For 5 ml of soft agar, add 80 µl of each solution.[1]
-
Gently pour the soft agar mixture over the surface of the culture plates.
-
Incubate the plates at the optimal growth temperature for the Pseudomonas strain.
-
Observation: Esterase-positive colonies will develop a brown or red colored halo within minutes to a few hours, resulting from the enzymatic hydrolysis of α-naphthyl acetate and subsequent coupling of α-naphthol with the diazonium salt.[1]
Protocol 2: Quantitative Spectrophotometric Assay using p-Nitrophenyl Acetate (pNPA)
This is a widely used and continuous assay for quantifying esterase activity by measuring the release of p-nitrophenol (pNP).
Materials:
-
Pseudomonas spp. culture supernatant or cell lysate
-
Sodium phosphate (B84403) buffer (50-100 mM, pH 7.5)[1][6]
-
p-Nitrophenyl acetate (pNPA) substrate solution (e.g., 10 mM in dimethyl sulfoxide (B87167) or methanol)[1][6]
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well. For a 1 mL reaction, combine:
-
950 µL of sodium phosphate buffer (pH 7.5).
-
50 µL of enzyme sample (culture supernatant, purified enzyme, or cell lysate).
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C, 37°C).[1][3]
-
Initiate the reaction by adding 10-50 µL of the pNPA substrate solution.
-
Immediately measure the increase in absorbance at 410 nm over time.[1][3] This wavelength corresponds to the formation of the p-nitrophenolate ion.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time plot. The esterase activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol (ε = 15 x 10³ M⁻¹ cm⁻¹ at pH 7.5 and 410 nm).[1]
Protocol 3: pH-Stat Titration Assay
This method measures the release of acid during ester hydrolysis and is suitable for substrates that do not have a chromogenic product.
Materials:
-
pH-stat apparatus (autotitrator)
-
Enzyme sample
-
Substrate (e.g., ethyl acetate, lactones)[1]
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.5)[1]
-
Standardized NaOH solution (e.g., 0.01 M)
Procedure:
-
Set up the reaction vessel in the pH-stat with 20 mL of 50 mM sodium phosphate buffer (pH 7.5) at 37°C.[1]
-
Add the substrate to the reaction vessel (e.g., 5% v/v ethyl acetate).[1]
-
Allow the system to equilibrate and record the rate of non-enzymatic hydrolysis (autohydrolysis).
-
Initiate the enzymatic reaction by adding a known amount of the enzyme sample.
-
The pH-stat will automatically titrate the liberated acid with the NaOH solution to maintain a constant pH.
-
Calculation: The rate of NaOH consumption is directly proportional to the rate of ester hydrolysis. One unit of esterase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of acid per minute.[1]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the detection and quantification of Pseudomonas spp. esterase activity.
Caption: General experimental workflow for detecting esterase activity.
References
- 1. Screening, Nucleotide Sequence, and Biochemical Characterization of an Esterase from Pseudomonas fluorescens with High Activity towards Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. A membrane‐bound esterase PA2949 from Pseudomonas aeruginosa is expressed and purified from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Esterase from Pseudomonas putida IFO12996 Reveals α/β Hydrolase Folds for d-β-Acetylthioisobutyric Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-4-chloro-3-indolyl octanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-3-indolyl octanoate (B1194180) (also known as X-Caprylate or X-Octanoate). This chromogenic substrate is utilized for the detection of esterase activity, yielding a blue precipitate upon enzymatic cleavage.
Frequently Asked Questions (FAQs)
Q1: My 5-Bromo-4-chloro-3-indolyl octanoate is not dissolving. What solvent should I use?
A1: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. For stock solutions, it is recommended to use polar aprotic solvents. Based on solubility data for structurally similar indolyl substrates, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents.[1] Prepare a concentrated stock solution (e.g., 20-40 mg/mL) in one of these solvents before diluting it into your aqueous assay buffer.
Q2: I've dissolved the compound in DMF/DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic substrates. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (DMF/DMSO) in your assay is kept to a minimum, ideally below 1-5%, to avoid enzyme inhibition. However, a small amount of organic solvent can help maintain substrate solubility.
-
Pre-warming: Gently warm your assay buffer to the reaction temperature before adding the substrate stock solution.
-
Vortexing: Add the stock solution dropwise to the assay buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Surfactants: Consider adding a non-ionic surfactant like Triton X-100 or Tween-20 (at a low concentration, e.g., 0.01-0.05%) to your assay buffer to improve substrate solubility.
-
Co-solvents: Some studies on esterases suggest that low concentrations of co-solvents like DMSO can enhance the solubility of water-insoluble substrates.[2]
Q3: My solution of this compound has turned pink/purple. Can I still use it?
A3: A color change in the stock solution may indicate degradation or contamination. It is generally recommended to discard solutions that have changed color to ensure the reliability of your experimental results.[1] To prevent this, store the stock solution protected from light at -20°C.[1]
Q4: I am not seeing the expected blue precipitate in my assay, or the signal is very weak. What could be the problem?
A4: Several factors could lead to a weak or absent signal:
-
Enzyme Activity: Confirm that your esterase is active and that the assay conditions (pH, temperature) are optimal for the enzyme.[3] Run a positive control with a known active esterase.
-
Substrate Concentration: The final concentration of the substrate may be too low. You may need to optimize the concentration for your specific assay.
-
Incorrect pH: The pH of the substrate buffer must be appropriate for the specific substrate and enzyme.[3]
-
Inhibitors: Your sample or buffer may contain esterase inhibitors. Sodium azide, for example, should be avoided in buffers when using HRP-conjugated systems.[3]
Q5: The blue precipitate is forming, but it looks diffuse and is hard to quantify. How can I improve this?
A5: The nature of the precipitate can be influenced by the reaction conditions. To obtain a more localized and distinct precipitate, consider the following:
-
Agarose (B213101) Overlay: In cell-based assays, using an agarose overlay can help to localize the precipitate at the site of enzymatic activity.
-
Reaction Time: Optimize the incubation time. Over-incubation can lead to the diffusion of the product.
-
Stopping the Reaction: Once sufficient color has developed, stop the reaction to prevent further diffusion and background signal development.[4]
Solubility Data
| Solvent | Recommended Use | Typical Stock Concentration | Reference |
| N,N-dimethylformamide (DMF) | Primary solvent for stock solutions | 20-40 mg/mL | [1][5][6] |
| Dimethyl sulfoxide (DMSO) | Primary solvent for stock solutions | 20-40 mg/mL | [1][2] |
| Methanol | May be used for some related compounds | ~10 mg/mL (1%) | |
| Aqueous Buffers | Not recommended for initial dissolution | Very low solubility |
Experimental Protocols
Preparation of a 20 mg/mL Stock Solution
-
Weighing: Accurately weigh 20 mg of this compound powder in a suitable chemical-resistant tube (e.g., glass or polypropylene).
-
Solvent Addition: Add 1 mL of high-purity N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots in tightly sealed glass containers at -20°C, protected from light.[1] Under these conditions, the solution should be stable for several months.
General Protocol for Esterase Detection in a 96-Well Plate Assay
-
Prepare Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate (B84403) or Tris buffer) at the optimal pH for your esterase of interest.
-
Prepare Working Substrate Solution: Immediately before use, dilute the 20 mg/mL stock solution of this compound into the pre-warmed assay buffer to the desired final concentration (e.g., 0.1-1 mg/mL). Add the stock solution dropwise while vortexing the buffer to prevent precipitation.
-
Add Enzyme/Sample: Pipette your samples containing the esterase activity into the wells of a clear, flat-bottom 96-well plate. Include appropriate controls (e.g., buffer only as a negative control, and a known active esterase as a positive control).
-
Initiate Reaction: Add the working substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C). Protect the plate from light during incubation.
-
Readout: Monitor the development of the blue color over time. The reaction can be stopped by adding a stop solution (e.g., an acidic buffer) or by measuring the absorbance at a specific wavelength (around 615-650 nm) at different time points using a microplate reader.
Visualizations
Caption: A flowchart of the general experimental procedure for detecting esterase activity.
Caption: A decision tree for troubleshooting substrate precipitation problems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cib.csic.es [cib.csic.es]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Glycosynth - 5-Bromo-4-chloro-3-indolyl alpha-L-arabinopyranoside [glycosynth.co.uk]
- 6. yuytech.com [yuytech.com]
Technical Support Center: Optimizing X-Caprylate Concentration in Agar Plates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing X-caprylate (sodium caprylate) in agar (B569324) plates for antimicrobial susceptibility testing and other microbiological applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding X-caprylate to agar plates?
A1: X-caprylate, specifically sodium caprylate, is primarily added to agar plates as an antimicrobial agent. It exhibits broad-spectrum activity against various bacteria and fungi. Its mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death.[1][2][3][4] This property makes it useful for selective media formulations and for determining the minimum inhibitory concentration (MIC) of caprylate against specific microorganisms.
Q2: How does X-caprylate exert its antimicrobial effect?
A2: X-caprylate is an amphipathic molecule, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. It is hypothesized that monocaprylate, the active form, integrates into the lipid bilayer of the microbial cell membrane.[1][2][3][4] This integration disrupts the membrane's structure, increasing its fluidity and creating defects. This leads to leakage of essential cellular components and ultimately, cell lysis.[1][2]
Q3: Is it better to add the X-caprylate solution before or after autoclaving the agar medium?
A3: It is recommended to add the sterile X-caprylate stock solution to the agar medium after autoclaving and cooling the agar to a handleable temperature (around 50-60°C).[5][6][7] Autoclaving the medium with X-caprylate may lead to its degradation or interaction with other media components at high temperatures. Adding it post-autoclaving ensures its stability and efficacy.
Q4: What is the optimal pH for agar media containing X-caprylate?
A4: The antimicrobial activity of caprylate can be influenced by pH. Generally, a near-neutral pH is a good starting point for many applications. However, some studies suggest that the effectiveness of sodium caprylate in inactivating certain viruses is superior at acidic pH values.[8] The optimal pH will depend on the specific microorganism being tested and the goals of the experiment. It is advisable to measure and, if necessary, adjust the final pH of the medium after the addition of the sodium caprylate solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of X-caprylate in the agar medium. | - The concentration of sodium caprylate exceeds its solubility in the medium.- The temperature of the agar medium was too low when the caprylate solution was added.- Interaction with other media components, such as divalent cations (e.g., Ca²⁺, Mg²⁺).[9][10] | - Ensure the final concentration of sodium caprylate is within its solubility limit in the specific medium being used.- Add the sterile sodium caprylate stock solution to the molten agar when it has cooled to 50-60°C, ensuring thorough but gentle mixing.- Prepare the sodium caprylate stock solution in deionized water to avoid introducing excess ions.- If precipitation persists, consider preparing the agar medium with components that are less likely to interact with caprylate. |
| Agar plates are soft or do not solidify properly. | - The addition of sodium caprylate may have slightly altered the gelling properties of the agar. Some studies suggest that certain salts can weaken agar gel strength.[11]- The final concentration of agar is too low. | - Increase the agar concentration slightly (e.g., from 1.5% to 1.8% or 2.0% w/v) to compensate for any potential weakening of the gel.- Ensure the agar is completely dissolved before autoclaving.- Allow sufficient time for the plates to cool and solidify at room temperature before moving them. |
| Inconsistent or unexpected antimicrobial activity. | - Uneven distribution of X-caprylate in the agar plates.- Incorrect pH of the final medium.- Degradation of the X-caprylate stock solution. | - After adding the sodium caprylate solution to the molten agar, swirl the flask gently but thoroughly to ensure a homogenous mixture before pouring the plates.- Verify the pH of the final agar medium and adjust if necessary using sterile HCl or NaOH.- Prepare fresh sterile stock solutions of sodium caprylate for each experiment to ensure potency. |
| Contamination of the agar plates. | - Non-sterile X-caprylate stock solution.- Contamination during the addition of the caprylate solution or pouring of the plates. | - Filter-sterilize the sodium caprylate stock solution through a 0.22 µm filter before adding it to the sterile agar medium.- Perform all manipulations, including the addition of the stock solution and pouring of plates, under aseptic conditions (e.g., in a laminar flow hood).[5] |
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of Sodium Caprylate Against Various Microorganisms
| Microorganism | Type | MIC (mM) | Reference |
| Dermatophilus congolensis | Gram-positive bacterium | 15 | [12] |
| Escherichia coli | Gram-negative bacterium | 8 | [1] |
| Staphylococcus xylosus | Gram-positive bacterium | 9 | [1] |
| Zygosaccharomyces bailii | Yeast | 4 | [1] |
Note: MIC values can vary depending on the specific strain, culture conditions, and testing methodology.
Experimental Protocols
Protocol 1: Preparation of Sterile Sodium Caprylate Stock Solution
Objective: To prepare a sterile stock solution of sodium caprylate for addition to agar medium.
Materials:
-
Sodium caprylate powder
-
Sterile deionized water
-
Sterile flasks or bottles
-
Sterile 0.22 µm syringe filter
-
Analytical balance
-
Sterile syringes
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of sodium caprylate powder using a sterile spatula and weigh boat.
-
Transfer the powder to a sterile flask or bottle.
-
Add a specific volume of sterile deionized water to achieve the desired stock solution concentration (e.g., 1 M).
-
Aseptically cap the container and swirl gently until the sodium caprylate is completely dissolved. The solution should be clear and colorless.[13]
-
To ensure sterility, filter the solution through a sterile 0.22 µm syringe filter into a final sterile container.
-
Label the sterile stock solution with the name, concentration, and date of preparation. Store at 4°C for short-term use.
Protocol 2: Preparation of Agar Plates with X-Caprylate (Agar Dilution Method)
Objective: To prepare agar plates with varying concentrations of X-caprylate to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Prepared nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Sterile sodium caprylate stock solution (from Protocol 1)
-
Autoclave
-
Water bath set to 50-60°C
-
Sterile pipettes
Methodology:
-
Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.[7]
-
Place the flask of molten agar in a water bath set at 50-60°C to cool down without solidifying.[6]
-
Label a series of sterile, empty Petri dishes for each desired final concentration of sodium caprylate, including a no-drug control.
-
In a sterile environment, add the calculated volume of the sterile sodium caprylate stock solution to each labeled Petri dish. For example, to prepare a plate with a final concentration of 10 mM sodium caprylate in 20 mL of agar, add 200 µL of a 1 M stock solution.
-
Carefully pour approximately 20 mL of the cooled, molten agar into each Petri dish containing the sodium caprylate solution.
-
Gently swirl each plate immediately after adding the agar to ensure thorough mixing of the sodium caprylate.
-
Allow the plates to solidify at room temperature on a level surface.
-
Once solidified, the plates are ready for inoculation with the test microorganisms.
Visualizations
Caption: Workflow for MIC determination using the agar dilution method.
Caption: Mechanism of X-caprylate antimicrobial action.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial mechanism of monocaprylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. Media And Plates – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 7. static.igem.org [static.igem.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antimicrobial properties of caprylic acid, monocaprylin, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium Caprylate [drugfuture.com]
Technical Support Center: Preventing Auto-Hydrolysis of Indolyl Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the auto-hydrolysis of indolyl substrates in your experimental media. Spontaneous degradation of these chromogenic and fluorogenic substrates can lead to high background signals, compromising the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is auto-hydrolysis of indolyl substrates and why is it a problem?
A1: Auto-hydrolysis is the non-enzymatic breakdown of indolyl substrates (e.g., X-Gal, X-Gluc, BCIP) in aqueous media. This process releases the indoxyl moiety, which then oxidizes to form a colored or fluorescent product, leading to a high background signal in your assay. This background can mask the true enzymatic activity you are trying to measure, leading to false positives or inaccurate quantification.
Q2: What are the primary factors that contribute to the auto-hydrolysis of indolyl substrates?
A2: The stability of indolyl substrates is primarily influenced by the following factors:
-
pH: Indolyl substrates are susceptible to acid-catalyzed hydrolysis. They are generally more stable at a neutral or slightly alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of auto-hydrolysis.
-
Light: Exposure to light, particularly UV light, can promote the degradation of many indolyl derivatives.
-
Media Components: Certain components in complex cell culture media can contribute to substrate instability. For instance, the presence of certain metal ions can catalyze oxidative reactions.
Q3: How should I prepare and store my indolyl substrate stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are critical for minimizing auto-hydrolysis.
-
Solvent Selection: Dissolve indolyl substrates in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents help to protect the substrate from hydrolysis.
-
Storage Conditions: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guides
Issue 1: High background color development in my liquid assay immediately after adding the indolyl substrate.
This indicates rapid, non-enzymatic degradation of the substrate.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect pH of the Assay Buffer | Verify and adjust the pH of your assay buffer to be within the optimal range for substrate stability (typically pH 7.0-8.0). | 1. Calibrate your pH meter. 2. Measure the pH of your assay buffer. 3. If necessary, adjust the pH using small volumes of dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH) while stirring. 4. Re-measure the pH to confirm it is within the desired range. |
| High Incubation Temperature | Lower the incubation temperature of your assay, if compatible with your experimental system. | 1. Determine the optimal temperature for your enzyme of interest. 2. If possible, perform the assay at a lower temperature (e.g., room temperature or 30°C instead of 37°C) to see if it reduces background. 3. Always run a negative control (no enzyme) at the same temperature to assess the level of auto-hydrolysis. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers. | 1. Use ultrapure, nuclease-free water for all aqueous solutions. 2. Use fresh, high-quality reagents to prepare buffers. 3. Filter-sterilize all buffers through a 0.22 µm filter before use. |
Issue 2: Gradual increase in background signal over the course of my experiment.
This suggests a slower rate of auto-hydrolysis, which can still impact the accuracy of kinetic studies.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Prolonged Exposure to Light | Protect your assay from light during incubation. | 1. Cover your microplate or reaction tubes with aluminum foil or use an opaque container. 2. If using a plate reader for kinetic measurements, ensure the instrument's lid is closed during the run. |
| Sub-optimal Substrate Concentration | Titrate the substrate concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. | 1. Perform a substrate titration experiment with a fixed amount of enzyme. 2. Test a range of substrate concentrations (e.g., from 0.1x to 10x of the recommended concentration). 3. For each concentration, include a no-enzyme control to measure background. 4. Plot the initial reaction rates versus substrate concentration for both the enzymatic and non-enzymatic reactions to determine the optimal concentration. |
| Oxidative Damage to the Substrate | Consider adding a compatible antioxidant to your assay medium. | 1. Test the compatibility of a mild antioxidant, such as L-ascorbic acid (Vitamin C), with your experimental system. 2. Prepare a fresh stock solution of the antioxidant. 3. Add a low concentration of the antioxidant (e.g., 10-100 µM) to your assay buffer. 4. Run controls to ensure the antioxidant does not inhibit your enzyme of interest or interfere with the detection method. |
Quantitative Data on Substrate Stability
While specific auto-hydrolysis rates can vary significantly depending on the exact composition of the media, the following table provides a general overview of the relative stability of common indolyl substrates under different conditions.
| Substrate | pH Stability | Temperature Sensitivity | Light Sensitivity |
| X-Gal | Most stable around pH 7.0. Susceptible to acid hydrolysis. | Increased hydrolysis at temperatures above 37°C. | Moderate |
| X-Gluc | Generally stable in a pH range of 6.0-8.0. | Increased hydrolysis at higher temperatures. | Moderate |
| BCIP | More stable at slightly alkaline pH (around 8.0-9.5). | Sensitive to heat. | High |
Experimental Protocols
Protocol for Preparing Stabilized Indolyl Substrate Working Solution
-
Prepare Stock Solution: Dissolve the indolyl substrate in anhydrous DMF or DMSO to a concentration of 20-40 mg/mL. For example, to make a 20 mg/mL X-Gal solution, dissolve 200 mg of X-Gal in 10 mL of DMF.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes and store at -20°C.
-
Prepare Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in your pre-warmed (if necessary) assay or culture medium. Mix gently by inverting the tube.
-
Use Immediately: Use the working solution as soon as possible after preparation to minimize the time it is in an aqueous environment before the start of the experiment.
Visualizations
Caption: Experimental workflow for using indolyl substrates.
Caption: Enzymatic vs. non-enzymatic hydrolysis of indolyl substrates.
Troubleshooting faint blue color in esterase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during esterase assays, with a specific focus on resolving a faint blue color development.
Troubleshooting Guide: Faint Blue Color in Esterase Assays
A faint blue color in an esterase assay, particularly those using indoxyl acetate (B1210297) as a substrate, indicates a weak or inhibited enzymatic reaction. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: My esterase assay is only producing a faint blue color. How can I troubleshoot this?
Answer: A faint blue color suggests low enzymatic activity or suboptimal reaction conditions. Follow this step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting a faint blue color in esterase assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a faint blue color in an indoxyl acetate-based esterase assay?
A1: The most common causes for a faint blue color, which indicates low indigo (B80030) formation, are:
-
Low Enzyme Activity: The esterase may have lost activity due to improper storage, handling, or being present at a very low concentration.[1]
-
Suboptimal Substrate Concentration: The concentration of indoxyl acetate might be too low to produce a strong signal.[1] It's also important to note that some substrates, like p-nitrophenyl acetate, are unstable in aqueous solutions and should be prepared fresh.[2]
-
Incorrect pH or Temperature: Esterase activity is highly dependent on pH and temperature. The assay conditions may not be optimal for your specific enzyme.[2][3][4][5]
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed to a point where a strong color is visible.
-
Presence of Inhibitors: Components in your sample or buffer, such as certain ions or organic solvents, could be inhibiting the enzyme's activity.[6][7]
Q2: How can I optimize the substrate concentration?
A2: To optimize the substrate concentration, you can perform a substrate titration experiment. This involves testing a range of substrate concentrations while keeping the enzyme concentration and other conditions constant. The optimal concentration will be the one that gives the maximal reaction rate without being inhibitory. For an indoxyl acetate-based assay, a concentration range of 0 to 50 mmol/l has been used.[7]
Q3: What is the optimal pH and temperature for esterase assays?
A3: The optimal pH and temperature can vary significantly depending on the source of the esterase. It is crucial to consult the literature or the manufacturer's data sheet for your specific enzyme. For example, some plant esterases have an optimal pH between 7.0 and 7.5, while others work best at a more alkaline pH of 8.0.[5] Similarly, optimal temperatures can range from 37°C to 50°C.[5]
Q4: Can any components in my buffer interfere with the assay?
A4: Yes, certain buffer components can interfere with the assay. For instance, high concentrations of some organic solvents used to dissolve the substrate can inhibit enzyme activity.[8] It is also known that substances like EDTA, ascorbic acid, SDS, and sodium azide (B81097) can interfere with some enzyme assays.[9] Always use high-purity water and reagents to prepare your buffers.
Q5: How can I be sure my enzyme is active?
A5: To confirm your enzyme is active, you should run a positive control with a known active esterase and a standard substrate under optimal conditions. If the positive control yields a strong signal while your sample does not, the issue likely lies with your sample's enzyme activity or the presence of inhibitors. Always store your enzyme according to the manufacturer's instructions, typically at low temperatures and in a buffer that maintains its stability.
Key Experimental Protocols
General Esterase Activity Assay (Indoxyl Acetate)
This protocol describes a general method for determining esterase activity using indoxyl acetate as a substrate, which produces a blue-colored product (indigo) upon enzymatic hydrolysis and subsequent oxidation.
Caption: A general experimental workflow for an esterase assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer at the optimal pH for the esterase (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution: Dissolve indoxyl acetate in an appropriate organic solvent (e.g., DMSO or ethanol) to a stock concentration (e.g., 100 mM). Protect the solution from light.
-
Enzyme Solution: Prepare a dilution of the esterase in the assay buffer to the desired concentration. Keep the enzyme solution on ice.
-
-
Assay Procedure:
-
Add the assay buffer to a microplate well or a cuvette.
-
Add the indoxyl acetate substrate to the buffer and mix well. The final substrate concentration should be optimized for your assay (e.g., 1-5 mM).
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance of the blue indigo product at a wavelength of approximately 600-620 nm.[7]
-
-
Controls:
-
Negative Control (Blank): A reaction mixture containing the buffer and substrate but no enzyme. This is to account for any non-enzymatic hydrolysis of the substrate.
-
Positive Control: A reaction with a known active esterase to ensure the assay is working correctly.
-
Enzymatic Reaction of Indoxyl Acetate
Caption: The enzymatic hydrolysis of indoxyl acetate by esterase and subsequent oxidation to indigo.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for esterase assays. These values can serve as a starting point for assay optimization.
Table 1: Typical Reaction Conditions for Esterase Assays
| Parameter | p-Nitrophenyl Acetate Assay | Indoxyl Acetate Assay |
| pH Range | 6.5 - 9.0[3] | 5.0 - 8.4 |
| Temperature Range | 25°C - 55°C[3] | 25°C - 37°C |
| Wavelength (nm) | 405 - 410[2] | ~600 - 620[7] |
| Typical Incubation Time | 5 - 30 minutes[4] | 15 - 30 minutes |
Table 2: Example Concentrations for Assay Components
| Component | Concentration Range | Notes |
| Substrate (p-Nitrophenyl Acetate) | 0.1 - 2 mM | Prepare fresh in a suitable solvent like methanol (B129727) or ethanol.[10] |
| Substrate (Indoxyl Acetate) | 1 - 10 mM | Dissolve in DMSO or ethanol; protect from light.[7] |
| Enzyme (Esterase) | 0.5 - 10 µg/mL | The optimal concentration depends on the specific activity of the enzyme. |
| Buffer | 50 - 100 mM | Common buffers include Tris-HCl and phosphate (B84403) buffer. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
5-Bromo-4-chloro-3-indolyl octanoate stability and storage conditions
This technical support guide provides essential information on the stability and storage of 5-Bromo-4-chloro-3-indolyl octanoate (B1194180), a chromogenic substrate for esterase activity. Here you will find answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for 5-Bromo-4-chloro-3-indolyl octanoate?
A1: The recommended storage temperature for this compound is -20°C.[1][2][3] Storing the compound at this temperature is crucial for maintaining its stability and ensuring reliable performance in your assays.
Q2: What are the ideal atmospheric conditions for storing the compound?
A2: To prevent degradation, this compound should be stored under an inert gas, such as nitrogen or argon.[1][4][5] It is also important to keep the container tightly sealed in a dry and well-ventilated area to protect it from moisture.[6][7][8]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive.[9] It is critical to protect it from light by storing it in a dark container or a light-blocking box in the freezer.
Q4: What is the physical form of this compound?
A4: this compound is supplied as a solid.[2][3]
Q5: Are there any known incompatibilities for this compound?
A5: Yes, you should avoid contact with strong oxidizing agents, as they can lead to degradation of the compound.[6][9][10]
Troubleshooting Guide
Problem: I am observing high background or spontaneous blue color formation in my negative controls.
Possible Cause 1: Improper Storage. Exposure to light, moisture, or air can cause the compound to degrade, leading to the release of the chromogenic indolyl group.
-
Solution: Ensure the compound is stored at -20°C, protected from light, and under an inert atmosphere.[1][9] Use fresh aliquots for your experiments if you suspect degradation of your current stock.
Possible Cause 2: Contamination of Reagents or Equipment. Contamination with esterases can lead to premature cleavage of the substrate.
-
Solution: Use sterile, nuclease-free water and reagents. Ensure all labware is thoroughly cleaned and autoclaved if appropriate.
Problem: I am seeing weak or no signal in my positive controls.
Possible Cause 1: Degraded Substrate. If the compound has been stored improperly or for an extended period, it may have lost its activity.
-
Solution: Purchase a new vial of the compound and store it according to the manufacturer's recommendations.
Possible Cause 2: Incorrect Assay Conditions. The pH, temperature, or substrate concentration of your assay may not be optimal for the esterase activity you are trying to detect.
-
Solution: Review the literature for optimal assay conditions for your specific esterase. Prepare fresh dilutions of the substrate in the appropriate buffer immediately before use.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2][3] |
| Atmosphere | Under inert gas (e.g., Nitrogen, Argon) | [1][4][5] |
| Light Exposure | Protect from light | [9][11][12] |
| Moisture | Store in a dry, desiccated environment | [6][7][11] |
| Physical Form | Solid | [2][3] |
| Incompatibilities | Avoid strong oxidizing agents | [6][9][10] |
Experimental Protocols & Methodologies
Best Practices for Handling:
-
Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[6][9][10]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[6][7]
-
Avoid Dust Formation: As a solid, care should be taken to avoid generating dust when weighing or transferring the compound.[7][9][10]
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions, it is recommended to aliquot the compound into smaller, single-use vials upon receipt.
-
Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept at -20°C and protected from light. The appropriate solvent should be determined based on the experimental requirements.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. This compound = 98 129541-42-0 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Glycosynth - 5-Bromo-4-chloro-3-indolyl alpha-L-arabinopyranoside [glycosynth.co.uk]
- 5. Glycosynth - 5-Bromo-4-chloro-3-indolyl beta-D-cellobiopyranoside [glycosynth.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. goldbio.com [goldbio.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: 5-Bromo-4-chloro-3-indolyl octanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-3-indolyl octanoate (B1194180) powder.
Frequently Asked Questions (FAQs)
Q1: What is 5-Bromo-4-chloro-3-indolyl octanoate?
A1: this compound, also known as X-Caprylate, is a chromogenic substrate used to detect esterase activity. Specifically, it is used to identify enzymes with C8 activity. Upon cleavage by an esterase, it releases a blue-colored precipitate.
Q2: How should I store this compound powder?
A2: The powder should be stored at -20°C in a dry, dark environment.
Q3: What are the primary applications of this compound?
A3: It is primarily used in microbiology and enzymology to detect and characterize esterase-producing microorganisms or to measure esterase activity in various samples.
Troubleshooting Dissolution
Properly dissolving this compound is critical for successful experiments. Below are common issues and solutions.
Issue 1: The powder is not dissolving.
-
Solution: Ensure you are using an appropriate organic solvent. Based on data from similar compounds, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are recommended. For a related compound, 5-Bromo-4-chloro-3-indolyl butyrate, a solubility of 50 mg/mL has been reported in acetone, DMF, and ethanol.[1] It is recommended to prepare a stock solution at a concentration of 10-20 mg/mL. Gentle warming and vortexing can aid dissolution.
Issue 2: The solution appears cloudy or hazy after dissolution.
-
Solution: This may indicate that the solvent is not pure or contains water. Use anhydrous (dry) solvents for the best results. The cloudiness could also be due to the compound reaching its solubility limit. In this case, try diluting the solution with more solvent.
Issue 3: The dissolved compound precipitates out of solution over time.
-
Solution: Stock solutions, especially if concentrated, may not be stable for long periods at room temperature. It is best to prepare fresh solutions before each experiment. If you need to store the solution, keep it at -20°C and protect it from light. Before use, allow the solution to come to room temperature and check for any precipitation.
Quantitative Solubility Data
| Solvent | Reported Solubility (for Butyrate derivative)[1] | Recommended Starting Concentration for Octanoate |
| N,N-Dimethylformamide (DMF) | 50 mg/mL | 10 - 20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not explicitly reported, but generally a good solvent for similar compounds | 10 - 20 mg/mL |
| Acetone | 50 mg/mL | 10 - 20 mg/mL |
| Ethanol | 50 mg/mL | 10 - 20 mg/mL |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous N,N-dimethylformamide (DMF) or acetone.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Store the stock solution at -20°C, protected from light.
Protocol for Detection of Esterase Activity in Bacterial Colonies
This protocol is adapted from general methods for chromogenic substrates.
-
Prepare Growth Medium: Prepare your desired agar (B569324) medium (e.g., LB agar) and autoclave.
-
Cool Medium: Cool the autoclaved medium to 50-55°C in a water bath.
-
Add Substrate: Add the this compound stock solution to the molten agar to a final concentration of 50-100 µg/mL. For a 10 mg/mL stock, this would be 5-10 µL per mL of agar. Mix gently but thoroughly to ensure even distribution.
-
Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculate: Streak or plate your bacterial samples onto the agar surface.
-
Incubate: Incubate the plates under the optimal growth conditions for your bacteria.
-
Observe Results: Colonies with C8 esterase activity will develop a blue color due to the hydrolysis of the substrate and subsequent precipitation of the indolyl derivative.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for detecting bacterial esterase activity.
References
Avoiding false positives with chromogenic esterase substrates
This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid false positives and ensure accurate results in your chromogenic esterase substrate-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of false positives in chromogenic esterase assays?
A1: False positives in chromogenic esterase assays can arise from several sources, primarily:
-
Non-enzymatic (Abiotic) Hydrolysis: The substrate can spontaneously break down in the assay buffer, releasing the chromophore without any enzymatic activity. This is a significant issue with some substrates, like p-nitrophenyl acetate (B1210297) (pNPA), which are known to be unstable in aqueous solutions.[1][2]
-
Substrate Instability: Beyond spontaneous hydrolysis, factors like pH, temperature, and buffer components can degrade the substrate, leading to an increased background signal.[1][3] For instance, the stability of some substrates is considerably reduced in alkaline buffers.[3]
-
Lack of Substrate Specificity: Some chromogenic substrates are not entirely specific to the target esterase and may be cleaved by other hydrolases present in the sample, resulting in a positive signal that is not attributable to the enzyme of interest.[4][5]
-
Interfering Substances in the Sample: Components within your sample matrix, such as other proteins or chemicals, can react with the substrate or the chromophore, leading to a false signal.[6][7] For example, proteins or amino acids with free amino or phenolic groups can increase the rate of pNPA hydrolysis.[1]
-
Contamination: Microbial contamination in your sample or reagents can introduce exogenous esterases, leading to substrate cleavage and false-positive results.[3]
Q2: How can I minimize non-enzymatic hydrolysis of my substrate?
A2: To minimize non-enzymatic hydrolysis, consider the following strategies:
-
Optimize pH: Perform your assay at a pH that is optimal for your enzyme but where the substrate exhibits maximum stability. For example, the hydrolysis product of pNPA, p-nitrophenol (pNP), has a pKa of 7.0, and its absorbance spectrum shifts at different pH values, which can lead to inaccurate results if the pH changes during the assay.[1][7]
-
Control Temperature: Keep the temperature constant throughout the experiment, as an increase of just 1°C can raise the reaction velocity by 2.5-7.5%.[3] It is advisable to use thermostated cuvettes and preheated stock solutions.[3]
-
Choose a Stable Substrate: If possible, use a more stable chromogenic substrate. For instance, substrates based on a "trimethyl lock" moiety have been designed to be more stable than pNPA.[1]
-
Proper Substrate Preparation and Storage: Prepare substrate solutions fresh. If you need to store them, dissolve them in an appropriate solvent like DMSO (final concentration in the reaction mixture should not exceed 10%) and store them refrigerated (2–8 °C) or frozen, protected from light.[3] Substrates dissolved in sterile water can be stable for several weeks at room temperature or for more than 6 months in the refrigerator.[3]
-
Buffer Selection: The choice of buffer can significantly impact abiotic hydrolysis. For assays requiring an alkaline stop solution, using 0.1 M Tris has been shown to cause less abiotic hydrolysis than 0.5 M NaOH.[2]
Q3: What are the appropriate controls to include in my esterase assay?
A3: Including the right controls is critical for interpreting your results accurately. The following controls are essential:
-
Substrate Blank (No Enzyme Control): This control contains the substrate in the assay buffer without the enzyme. It helps you measure the rate of non-enzymatic hydrolysis (background signal). This background should be subtracted from your enzyme-catalyzed reaction rates.
-
Enzyme Blank (No Substrate Control): This control contains the enzyme in the assay buffer without the substrate. This helps to identify any interfering substances in your enzyme preparation that might contribute to the absorbance at the detection wavelength.
-
Inhibitor Control: If a known inhibitor for your target esterase is available, treating your sample with it can help confirm that the observed activity is indeed from your enzyme of interest. A significant reduction in signal in the presence of the inhibitor validates the assay.
-
Sample Blank (for complex samples): If your sample (e.g., cell lysate, soil extract) has endogenous color, a control containing the sample in the buffer without the substrate is necessary to correct for this background absorbance.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High background signal in "no enzyme" control | 1. Substrate instability/Non-enzymatic hydrolysis: The substrate is degrading spontaneously in your assay buffer.[1][2] 2. Contaminated reagents: Buffers or water may be contaminated with microbes or other enzymes.[3] 3. Incubation conditions: High temperature or suboptimal pH can accelerate substrate degradation.[3] | 1. Optimize assay conditions: Lower the pH or temperature if possible without significantly affecting enzyme activity. 2. Change substrate: Switch to a more stable substrate analog if available.[1] 3. Prepare fresh reagents: Use sterile, high-purity water and filter-sterilize your buffers. 4. Run a time-course experiment: Measure background hydrolysis at different time points to determine an optimal assay window where the signal-to-noise ratio is high. |
| Inconsistent or non-reproducible results | 1. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or other reagents. 2. Temperature fluctuations: Inconsistent incubation temperatures between experiments.[3] 3. Substrate precipitation: The substrate may not be fully dissolved or may be precipitating out of solution, especially if using organic solvents like DMSO.[3] 4. pH drift: The pH of the reaction mixture may be changing during the assay. | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Use a water bath or incubator: Maintain a constant and uniform temperature for all samples. 3. Ensure complete substrate dissolution: Vortex substrate solutions thoroughly. Ensure the final concentration of the organic solvent (e.g., DMSO) is not causing precipitation.[3] 4. Use a buffer with adequate capacity: Ensure your buffer can maintain a stable pH throughout the reaction. |
| Low or no signal with enzyme | 1. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.[7] 3. Incorrect substrate: The enzyme may not be active on the chosen substrate. Esterases can have different specificities for substrates with different acyl chain lengths.[8][9] 4. Presence of inhibitors: Your sample may contain inhibitors of the esterase. | 1. Check enzyme activity: Test the enzyme with a known positive control substrate if available. 2. Optimize assay conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme.[10] 3. Test different substrates: If possible, screen a panel of substrates with varying acyl chain lengths to find the most suitable one.[6] 4. Dilute the sample: If inhibitors are suspected, diluting the sample may reduce their concentration to a level that does not affect the enzyme. |
| Color development in samples with heat-inactivated enzyme | 1. Non-enzymatic hydrolysis: The substrate is breaking down abiotically.[2] 2. Presence of heat-stable interfering substances: Some components in the sample might react with the substrate even after heat treatment. | 1. Run a proper "no enzyme" control: Subtract the background hydrolysis rate from your measurements. 2. Purify the sample: If possible, partially purify your sample to remove interfering substances. |
Experimental Protocols
Protocol 1: General Assay for Esterase Activity using a p-Nitrophenyl Substrate
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of appropriate pH and ionic strength (e.g., 50 mM Sodium Phosphate, pH 7.4).
-
Enzyme Solution: Prepare a stock solution of the esterase in assay buffer. Dilute to the desired concentration just before use.
-
Substrate Stock Solution: Prepare a stock solution of the p-nitrophenyl ester (e.g., p-nitrophenyl acetate) in a suitable solvent like DMSO or ethanol.
-
Stop Solution: 0.5 M NaOH or 0.1 M Tris buffer.
-
-
Assay Procedure:
-
Set up reactions in a 96-well microplate.
-
Add assay buffer to each well.
-
Add the enzyme solution to the test wells. For the "no enzyme" control, add an equal volume of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate stock solution to all wells. Mix gently.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at the set temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control wells from the absorbance of the enzyme-containing wells.
-
Calculate the concentration of the product using a standard curve of p-nitrophenol.
-
Protocol 2: Assay using an Indoxyl Acetate-Based Substrate
This method relies on the enzymatic cleavage of indoxyl acetate to indoxyl, which then undergoes oxidative dimerization to form the blue-colored product, indigo (B80030).[11][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, Tris-HCl buffer.
-
Enzyme Solution: Prepare the esterase solution in the assay buffer.
-
Substrate Solution: Prepare a solution of indoxyl acetate in the assay buffer.
-
-
Assay Procedure:
-
Data Analysis:
-
The rate of reaction can be determined from the linear portion of the absorbance vs. time plot.
-
Visualizations
Caption: Workflow for a typical chromogenic esterase assay.
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Modified Enzyme Substrates for the Detection of Bacteria: A Review [mdpi.com]
- 5. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Chromogenic Ester Agar Medium for Detection of Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lipase Plate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their lipase (B570770) plate assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a lipase plate assay?
A1: Lipase plate assays are used to detect and quantify the activity of lipases, which are enzymes that hydrolyze lipids (fats). The general principle involves incorporating a lipid substrate into an agar (B569324) medium. When a sample containing lipase is added, the enzyme breaks down the lipid into fatty acids and glycerol. This enzymatic activity is then visualized as a detectable change around the sample, such as a clear zone, a change in color of a pH indicator, or fluorescence under UV light.[1][2]
Q2: What are the common types of lipase plate assays?
A2: Common types of lipase plate assays include:
-
Tributyrin (B1683025) Agar Assay: This method uses tributyrin, an insoluble lipid, which makes the agar opaque. Lipase activity results in the breakdown of tributyrin into soluble products, creating a clear halo around the area of enzymatic activity.[1][3]
-
Phenol (B47542) Red Assay: This assay incorporates a lipid substrate (like olive oil) and the pH indicator phenol red. Lipase-mediated hydrolysis of the lipid releases fatty acids, which lower the pH of the medium, causing the phenol red to change color from pink to yellow.[4][5][6]
-
Rhodamine B Assay: In this assay, a lipid substrate and rhodamine B are included in the agar. The interaction of rhodamine B with the lipid substrate at a neutral pH is non-fluorescent. Upon hydrolysis of the lipid by lipase, the released fatty acids form a complex with rhodamine B that fluoresces orange under UV irradiation.[7][8]
Q3: What factors can influence the signal-to-noise ratio in a lipase plate assay?
A3: Several factors can impact the signal-to-noise ratio, including:
-
pH of the medium: Each lipase has an optimal pH range for activity. A suboptimal pH can lead to a weak signal.[9][10][11]
-
Temperature: Enzyme activity is temperature-dependent. Incubation at the optimal temperature for the specific lipase is crucial for a strong signal.
-
Substrate concentration and type: The concentration and type of lipid substrate can affect the rate of the enzymatic reaction.
-
Incubation time: Sufficient incubation time is necessary for a detectable signal to develop.
-
Purity of reagents: Contaminants in the reagents can lead to high background noise.
Troubleshooting Guide
Problem 1: High Background Signal
| Question | Possible Cause | Solution |
| Why is the entire plate showing a color change or fluorescence, obscuring the signal from my samples? | Spontaneous hydrolysis of the substrate. | Some lipid substrates can be unstable and hydrolyze spontaneously, especially at non-optimal pH or high temperatures. Prepare fresh plates for each experiment and consider using a more stable substrate. |
| Contamination of the medium. | Microbial contamination can produce lipases, leading to a high background. Ensure sterile techniques are used during plate preparation and sample application. | |
| Incorrect pH of the medium. | If the initial pH of the medium is too close to the endpoint of the indicator, a high background can occur.[12] Carefully adjust the initial pH of the medium. | |
| Impure reagents. | Reagents may contain contaminating substances that interfere with the assay. Use high-purity reagents and test for potential interference. |
Problem 2: Weak or No Signal
| Question | Possible Cause | Solution |
| Why am I not seeing any clearing, color change, or fluorescence around my samples? | Inactive enzyme. | The lipase in your sample may be inactive due to improper storage or handling. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[13] |
| Suboptimal assay conditions. | The pH, temperature, or incubation time may not be optimal for your specific lipase. Optimize these parameters based on the enzyme's characteristics. | |
| Insufficient enzyme concentration. | The concentration of lipase in your sample may be too low to produce a detectable signal. Consider concentrating your sample or increasing the amount applied to the plate. | |
| Inappropriate substrate. | The lipase may have low activity towards the chosen substrate. Test different lipid substrates to find one that is readily hydrolyzed by your enzyme. |
Problem 3: Inconsistent or Irreproducible Results
| Question | Possible Cause | Solution |
| Why do my results vary significantly between replicate plates or experiments? | Uneven distribution of the substrate. | Ensure the lipid substrate is thoroughly and evenly emulsified in the agar medium during preparation.[14] |
| Inconsistent sample application. | Variations in the volume or concentration of the sample applied can lead to inconsistent results. Use calibrated pipettes and apply samples carefully.[15] | |
| Fluctuations in incubation conditions. | Inconsistent temperature or incubation times will affect the rate of the enzymatic reaction. Use a calibrated incubator and a timer to ensure consistency.[13] | |
| Edge effects on the plate. | The wells or areas at the edge of the plate can experience different conditions (e.g., evaporation) than the central areas.[13] Avoid using the outermost wells or ensure a humidified incubation environment. |
Problem 4: False Positives or False Negatives
| Question | Possible Cause | Solution |
| How can I be sure that the observed signal is due to true lipase activity? | Presence of esterases. | Some substrates, like Tween, can be hydrolyzed by esterases, leading to false-positive results for lipase activity.[5] Use a substrate specific to true lipases, such as trioleoylglycerol.[16] |
| Reagent carryover in automated systems. | In high-throughput screening, carryover from a well with high lipase activity or from reagents used in other assays (e.g., triglyceride assays) can cause false positives in subsequent wells.[17][18] Implement stringent washing steps or separate incompatible assays.[17] | |
| Insufficient incubation time. | A true positive signal may not have had enough time to develop, leading to a false negative. Optimize the incubation time for your specific assay. |
Data Presentation
Table 1: Effect of pH on Relative Lipase Activity
| pH | Relative Activity (%) |
| 5.0 | 40 |
| 6.0 | 75 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 85 |
| 9.0 | 60 |
| 10.0 | 30 |
Note: Data are generalized and the optimal pH can vary significantly depending on the specific lipase.[11][19]
Table 2: Effect of Substrate Concentration on Signal Intensity
| Substrate Concentration (mM) | Signal Intensity (Arbitrary Units) |
| 1 | 25 |
| 5 | 60 |
| 10 | 85 |
| 15 | 100 |
| 20 | 98 |
| 25 | 95 |
Note: Optimal substrate concentration should be determined empirically for each lipase-substrate pair.
Experimental Protocols
Protocol 1: Tributyrin Agar Plate Assay
This protocol describes the preparation and use of tributyrin agar plates for the detection of lipase activity.
-
Prepare Tributyrin Agar Medium:
-
Suspend 23g of tributyrin agar base in 990 mL of distilled water.[14]
-
Add 10 mL of tributyrin to the mixture.[14]
-
Heat to boiling with constant stirring to dissolve the components completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.[14]
-
Cool the medium to 45-50°C.
-
Pour approximately 20-25 mL of the medium into sterile Petri dishes and allow it to solidify.[14]
-
-
Inoculation:
-
Incubation:
-
Incubate the plates at the optimal temperature for the lipase being tested (e.g., 37°C) for 24-48 hours.[1]
-
-
Observation:
Protocol 2: Phenol Red Plate Assay
This protocol details the use of phenol red indicator plates to detect lipase activity through a pH change.
-
Prepare Phenol Red Agar Medium:
-
Dissolve 5g peptone, 3g yeast extract, 1g CaCl₂, and 15g agar in 1 liter of distilled water.[4]
-
Adjust the pH to 7.4 using 0.1 M NaOH.[4]
-
Autoclave at 121°C for 15 minutes and cool to about 60°C.[4]
-
Aseptically add 10 mL of a sterile lipid substrate (e.g., olive oil) and 10 mL of a sterile phenol red solution (1 mg/mL).[4]
-
Mix well to create a uniform emulsion and pour into sterile Petri dishes.
-
-
Inoculation:
-
Spot or streak the sample onto the surface of the solidified agar.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the enzyme for 24-72 hours.[6]
-
-
Observation:
Protocol 3: Rhodamine B Plate Assay
This protocol outlines the use of rhodamine B for the fluorescent detection of lipase activity.
-
Prepare Rhodamine B Agar Medium:
-
Prepare a basal agar medium (e.g., nutrient agar).
-
Autoclave and cool to 50-60°C.
-
Add a sterile lipid substrate (e.g., trioleoylglycerol or olive oil) to a final concentration of 1% (v/v).
-
Add a sterile solution of rhodamine B to a final concentration of 0.001% (w/v).[8]
-
Emulsify thoroughly by vigorous mixing.
-
Pour the medium into sterile Petri dishes.
-
-
Inoculation:
-
Inoculate the sample onto the agar surface.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 16-48 hours.[8]
-
-
Observation:
Visualizations
Caption: Experimental workflow for a typical lipase plate assay.
Caption: Troubleshooting decision tree for lipase plate assays.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. microbenotes.com [microbenotes.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipase-Secreting Bacillus Species in an Oil-Contaminated Habitat: Promising Strains to Alleviate Oil Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Specific and sensitive plate assay for bacterial lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Lipid Hydrolysis Test: Principle, Procedure, and Result • Microbe Online [microbeonline.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Study of Analytical Error in Lipase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of analytical error in lipase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: 5-Bromo-4-chloro-3-indolyl octanoate Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the hydrolysis of 5-Bromo-4-chloro-3-indolyl octanoate (B1194180).
Frequently Asked Questions (FAQs)
Q1: What is 5-Bromo-4-chloro-3-indolyl octanoate and how is it used?
This compound, also known as X-Caprylate, is a chromogenic substrate used to detect the activity of esterase and lipase (B570770) enzymes. The enzymatic hydrolysis of the octanoate ester bond releases 5-bromo-4-chloro-3-indoxyl. This intermediate product, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, vibrant blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This colorimetric readout allows for the qualitative and quantitative assessment of enzyme activity.
Q2: How does pH affect the enzymatic hydrolysis of this compound?
The pH of the reaction buffer is a critical parameter that significantly influences the rate of enzymatic hydrolysis. Most esterases and lipases exhibit a bell-shaped pH-activity profile, with optimal activity typically falling within the neutral to alkaline range (pH 7.0 - 9.0). Deviations from the optimal pH can lead to a significant reduction in enzyme activity due to changes in the ionization state of amino acid residues in the enzyme's active site.
Q3: Is there non-enzymatic hydrolysis of this compound?
Yes, non-enzymatic hydrolysis of the ester bond can occur, particularly under alkaline conditions (pH > 9.0). This can lead to a high background signal and should be considered when designing experiments. It is advisable to run a no-enzyme control to quantify the extent of non-enzymatic hydrolysis at the experimental pH.
Q4: What is the optimal pH for the color formation reaction?
The second step of the reaction, the oxidative dimerization of 5-bromo-4-chloro-3-indoxyl to the blue precipitate, is also pH-dependent and generally proceeds more efficiently under slightly alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or low blue color development | 1. Suboptimal pH: The pH of the assay buffer may be outside the optimal range for the enzyme. 2. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Inhibitors: The sample may contain inhibitors of the esterase/lipase. | 1. Optimize the pH of the assay buffer by testing a range of pH values (e.g., 6.0 to 9.0). 2. Use a fresh enzyme stock and ensure proper storage conditions. Include a positive control with a known active enzyme. 3. Perform the assay with a diluted sample to reduce the concentration of potential inhibitors. |
| High background color in no-enzyme control | 1. Alkaline hydrolysis: The substrate is undergoing non-enzymatic hydrolysis at a high pH. 2. Substrate instability: The substrate stock solution may have degraded. | 1. Lower the pH of the assay buffer, if compatible with enzyme activity. Always include a no-enzyme control to subtract the background. 2. Prepare a fresh stock solution of the substrate in an appropriate solvent (e.g., DMSO or DMF) and store it protected from light at -20°C. |
| Inconsistent results | 1. pH drift: The buffering capacity of the assay buffer may be insufficient, leading to a change in pH during the reaction. 2. Temperature fluctuations: Inconsistent incubation temperatures can affect the reaction rate. | 1. Use a buffer with a higher buffering capacity or adjust the initial pH to account for any expected drift. 2. Ensure a constant and uniform temperature during the incubation period. |
Data Presentation
Disclaimer: The following table presents representative data on the effect of pH on a generic esterase activity using an indolyl-based substrate. The optimal pH can vary significantly depending on the specific enzyme. It is crucial to determine the optimal pH for your particular enzyme experimentally.
| pH | Relative Activity (%) |
| 5.0 | 25 |
| 6.0 | 60 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 90 |
| 8.5 | 75 |
| 9.0 | 50 |
| 10.0 | 20 |
Experimental Protocols
Protocol: Determining the Optimal pH for Esterase/Lipase Activity
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 0.1 M phosphate (B84403) buffer for pH 6.0-8.0 and 0.1 M Tris-HCl buffer for pH 8.0-9.0).
-
Substrate Stock Solution: Prepare a 10 mg/mL stock solution of this compound in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.
-
Enzyme Solution: Prepare a working solution of your esterase or lipase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The concentration will depend on the specific activity of the enzyme.
-
Assay Setup:
-
In a 96-well microplate, add 80 µL of the different pH buffers to respective wells.
-
Add 10 µL of the enzyme solution to each well.
-
For no-enzyme controls, add 10 µL of the enzyme dilution buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation: Add 10 µL of the substrate stock solution to all wells to initiate the reaction.
-
Measurement: Measure the absorbance at 615 nm at regular time intervals (e.g., every 1-5 minutes) for a total of 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each pH value by determining the slope of the linear portion of the absorbance vs. time curve. Plot the relative activity (as a percentage of the maximum rate) against the pH to determine the optimal pH.
Mandatory Visualization
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for determining the optimal pH for enzyme activity.
Technical Support Center: Minimizing Organic Solvent Inhibition in Enzyme Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using organic solvents in enzyme assays.
Troubleshooting Guides
Encountering inhibition or unexpected results in your enzyme assays when using organic solvents is a common challenge. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Reduced or No Enzyme Activity
Your enzyme shows significantly lower activity than expected, or no activity at all, in the presence of an organic solvent.
Possible Causes and Solutions:
-
Solvent-Induced Inhibition: The organic solvent may be directly inhibiting the enzyme.
-
Solution: Determine the inhibitory potential of your solvent. Run a solvent tolerance assay by measuring enzyme activity across a range of solvent concentrations (e.g., 0.1% to 10% v/v). This will help you identify the maximum concentration of the solvent that does not significantly inhibit your enzyme.[1]
-
Solution: If inhibition is observed even at low concentrations, consider switching to an alternative, less inhibitory solvent. Refer to the solvent compatibility table below for guidance.
-
-
Solvent-Induced Change in Kinetic Parameters: The organic solvent can alter the enzyme's kinetic properties, such as K_m and V_max.[2]
-
Solution: Perform a full kinetic analysis of your enzyme in the presence of the organic solvent. This will reveal if the solvent is acting as a competitive, non-competitive, or mixed inhibitor and how it affects substrate binding and turnover.[3]
-
-
Incorrect Assay Conditions: The presence of the organic solvent may have shifted the optimal pH or temperature for your enzyme.
-
Solution: Re-optimize your assay conditions (pH, temperature, buffer composition) in the presence of the organic solvent.[4]
-
-
Improper Reagent Preparation: Components of the assay may not be fully dissolved or may have precipitated out of solution.
-
Solution: Ensure all assay components, including the substrate and any cofactors, are fully soluble in the final assay mixture containing the organic solvent. Thaw all components completely and mix gently before use.[5]
-
Problem: Inconsistent or Irreproducible Results
You are observing high variability between replicate wells or experiments.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate pipetting of small volumes of organic solvents or other reagents can lead to significant variations in final concentrations.
-
Solution: Use calibrated pipettes and avoid pipetting very small volumes. Whenever possible, prepare a master mix of your reaction components to minimize pipetting variability.[5]
-
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate the reagents, leading to altered enzyme activity.
-
Solution: Use temperature-controlled plate readers to minimize evaporation. Alternatively, fill the outer wells with water or buffer to create a humidity barrier.[4]
-
-
Incomplete Mixing: Failure to adequately mix the reaction components can result in localized high concentrations of the organic solvent, leading to inconsistent inhibition.
-
Solution: Ensure thorough but gentle mixing of the assay components after the addition of the organic solvent.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in enzyme assays containing organic solvents.
Caption: A flowchart for troubleshooting enzyme assays with organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is Dimethyl Sulfoxide (DMSO) so commonly used, and what are its main drawbacks?
A1: DMSO is a versatile solvent capable of dissolving a wide range of both hydrophobic and hydrophilic compounds, making it a popular choice in drug discovery for creating stock solutions of test compounds.[6] However, its use is not without complications. At higher concentrations, DMSO can perturb the conformational structure of enzymes, leading to a reversible decrease in catalytic activity.[6] For some enzymes, like human acetylcholinesterase, DMSO can act as a potent mixed-competitive inhibitor even at concentrations as low as 1-4% (v/v).[4] The inhibitory effects of DMSO are enzyme-specific; for instance, it exhibits competitive inhibition towards L-idose reduction by aldose reductase but a mixed-type inhibition towards HNE reduction by the same enzyme.[1]
Q2: What is a solvent tolerance assay and why is it important?
A2: A solvent tolerance assay is a preliminary experiment designed to determine the highest concentration of an organic solvent that can be used in an enzyme assay without causing significant inhibition. It involves measuring the enzyme's activity across a gradient of solvent concentrations. This is a critical first step when developing a new assay or using a new solvent, as it ensures that the observed effects are due to the test compound and not the solvent itself.
Q3: How can I choose an alternative solvent to DMSO?
A3: The choice of an alternative solvent depends on several factors, including the solubility of your test compounds and the solvent's compatibility with your enzyme. A good starting point is to consult a solvent compatibility chart (see table below). Acetonitrile, for example, has been shown to be a relatively safe organic solvent at concentrations of 1% v/v or less for a variety of drug-metabolizing enzymes.[1] Methanol has also been suggested as a suitable alternative for acetylcholinesterase assays due to its negligible impact on enzyme kinetics.[3]
Q4: What are the different types of solvent-induced enzyme inhibition?
A4: Organic solvents can inhibit enzymes through various mechanisms:
-
Competitive Inhibition: The solvent molecule binds to the active site of the enzyme, directly competing with the substrate.
-
Non-competitive Inhibition: The solvent binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without affecting substrate binding.
-
Mixed Inhibition: The solvent can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding (K_m) and the maximum reaction rate (V_max).[3]
-
Uncompetitive Inhibition: The solvent binds only to the enzyme-substrate complex.
The type of inhibition can be determined by performing enzyme kinetic studies at different substrate and inhibitor (solvent) concentrations.
Data Presentation: Solvent Compatibility
The following table summarizes the inhibitory effects of common organic solvents on various enzymes. This data should be used as a guide, and it is crucial to experimentally determine the solvent tolerance for your specific enzyme and assay conditions.
| Organic Solvent | Enzyme(s) | Observed Effect | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | Human Acetylcholinesterase (AChE) | Mixed-competitive inhibition | 1-4% (v/v) | [4] |
| Aldose Reductase (L-idose) | Competitive inhibition (K_i = 235 ± 17 mM) | Not specified | [1] | |
| Aldose Reductase (HNE) | Mixed inhibition (K_i = 266 ± 7 mM) | Not specified | [1] | |
| Acetonitrile | Cytochrome P450s, FMO, Esterases, GSTs | Minimal inhibition | ≤ 1% (v/v) | [1] |
| Acetylcholinesterase (AChE) | Competitive inhibition | Not specified | [3] | |
| Ethanol | Acetylcholinesterase (AChE) | Non-competitive inhibition | Not specified | [3] |
| Methanol | Aldehyde Oxidase | 78% inhibition | 1% (v/v) | [1] |
| Xanthine Oxidase | 64% inhibition | 1% (v/v) | [1] | |
| Acetylcholinesterase (AChE) | Negligible impact | Not specified | [3] | |
| Dioxane | Cytochrome P450s | >90% inhibition | 1% (v/v) | [1] |
| Flavin Monooxygenase (FMO) | 71% inhibition | 1% (v/v) | [1] | |
| n-Propanol | Esterases | 79% inhibition | 1% (v/v) | [1] |
| Polyethylene Glycol 400 (PEG 400) | Various drug-metabolizing enzymes | Least inhibition among tested solvents | ≤ 1% (v/v) | [1] |
Experimental Protocols
Protocol 1: Determining Solvent Tolerance of an Enzyme
This protocol outlines the steps to assess the effect of an organic solvent on enzyme activity.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Organic solvent to be tested (e.g., DMSO, acetonitrile, ethanol)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare a stock solution of the organic solvent in the assay buffer at the highest desired concentration (e.g., 20% v/v).
-
Create a serial dilution of the solvent stock solution in the assay buffer to generate a range of concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%, 10% v/v). Also, prepare a "no solvent" control using only the assay buffer.
-
Prepare the enzyme solution by diluting the enzyme stock to the desired working concentration in the assay buffer.
-
In a 96-well plate, add the different concentrations of the organic solvent.
-
Add the enzyme solution to each well.
-
Pre-incubate the enzyme and solvent mixture for a defined period (e.g., 15-30 minutes) at the optimal assay temperature. This allows for any solvent-enzyme interactions to occur before the reaction is initiated.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (rate) for each solvent concentration.
-
Plot the enzyme activity (as a percentage of the "no solvent" control) against the solvent concentration. This will generate a solvent tolerance curve, from which you can determine the IC50 (the concentration of solvent that causes 50% inhibition) and the maximum allowable solvent concentration for your assays.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for assessing organic solvent effects on enzyme activity.
Caption: Workflow for determining the effect of an organic solvent on enzyme activity.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Substrates: 5-Bromo-4-chloro-3-indolyl octanoate vs. X-Gal in Cellular Assays
In the realm of molecular biology and drug discovery, chromogenic substrates are indispensable tools for visualizing and quantifying enzymatic activity. Among these, 5-bromo-4-chloro-3-indolyl octanoate (B1194180) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) are two prominent compounds that yield a distinct blue color upon enzymatic cleavage. However, their applications in reporter assays are fundamentally different, a distinction crucial for researchers designing their experimental workflows. This guide provides a comprehensive comparison of these two substrates, clarifying their appropriate uses and providing the necessary experimental context for their application.
While both molecules share the same chromogenic core, 5-bromo-4-chloro-3-indolyl, their attached functional groups dictate their enzymatic specificity. 5-Bromo-4-chloro-3-indolyl octanoate is an ester and serves as a substrate for esterase enzymes. In contrast, X-Gal is a glycoside, specifically a substrate for the enzyme β-galactosidase. This fundamental difference means they are not interchangeable and are employed in entirely different assay systems.
At a Glance: Key Differences
| Feature | This compound | X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) |
| Enzyme Target | Esterases (e.g., carboxylesterase)[1][2] | β-galactosidase (encoded by the lacZ gene)[3][4][5] |
| Typical Assay | Detection of endogenous or exogenous esterase activity. | Reporter gene assays for lacZ expression (e.g., blue-white screening, histochemical staining of tissues).[4][5] |
| Common Use Case | Histochemical staining for esterase activity. | Monitoring gene expression, protein-protein interactions (in yeast two-hybrid systems), and as a reporter in transgenic studies.[6] |
| Reaction Product | Insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo).[1][2] | Insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo).[5] |
Delving Deeper: Mechanisms of Action
The chromogenic output for both substrates relies on the liberation of 5-bromo-4-chloro-3-hydroxyindole. Following enzymatic cleavage of the octanoate or galactose moiety, this intermediate spontaneously dimerizes and is oxidized to form the intensely blue and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.
The Enzymatic Pathway of this compound
This substrate is utilized to detect the activity of esterases, which are a broad class of enzymes that hydrolyze esters into an acid and an alcohol. The octanoate ester linkage is the target for these enzymes.
The Enzymatic Pathway of X-Gal
X-Gal is the hallmark substrate for β-galactosidase, an enzyme encoded by the lacZ gene, which is a widely used reporter gene in molecular biology. β-galactosidase cleaves the β-glycosidic bond in X-Gal.
Experimental Protocols
General Protocol for Histochemical Detection of Esterase Activity with this compound
This protocol is a general guideline and may require optimization for specific tissues or cell types.
-
Sample Preparation: Prepare frozen or fixed tissue sections or cultured cells on slides.
-
Fixation (Optional): Fix samples in cold acetone (B3395972) or a buffered formalin solution.
-
Washing: Wash the samples with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Staining Solution Preparation: Prepare a stock solution of this compound in a solvent like dimethylformamide (DMF). Dilute the stock solution into an appropriate buffer (e.g., Tris-HCl, pH 7.2-7.6) to the final working concentration.
-
Staining: Cover the samples with the staining solution and incubate at room temperature or 37°C until the desired blue color intensity is achieved.
-
Washing: Wash the samples with buffer to stop the reaction.
-
Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used.
-
Mounting: Dehydrate the samples and mount with a permanent mounting medium.
Standard Protocol for X-Gal Staining in a lacZ Reporter Assay
This protocol is suitable for cultured cells or tissue sections expressing the lacZ reporter gene.
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Washing: Wash the samples twice with PBS.
-
Fixation: Fix the cells or tissues with a solution of 0.05% glutaraldehyde (B144438) in PBS for 5-15 minutes at room temperature.
-
Washing: Rinse the samples three times with PBS.
-
Staining Solution Preparation: Prepare the X-Gal staining solution containing:
-
30 mM Potassium Ferricyanide
-
30 mM Potassium Ferrocyanide
-
1 mM MgCl₂
-
1 mg/mL X-Gal (from a stock solution of 20-40 mg/mL in DMF)
-
Prepare the final solution in PBS.
-
-
Staining: Cover the samples with the X-Gal staining solution and incubate at 37°C for 1 hour to overnight, protected from light. Monitor for the development of the blue color.
-
Washing: Wash the samples with PBS.
-
Storage/Mounting: Overlay the samples with 80% glycerol (B35011) for storage at 4°C or mount with an aqueous mounting medium.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a reporter gene assay using X-Gal.
Conclusion
References
- 1. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cephamls.com [cephamls.com]
- 5. X-gal - Wikipedia [en.wikipedia.org]
- 6. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Chromogenic Substrates for Carboxylesterase
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of carboxylesterase (CES) activity. This guide provides an objective comparison of commonly used chromogenic and fluorogenic substrates for CES, supported by experimental data and detailed protocols to aid in experimental design and execution.
Carboxylesterases are a crucial class of enzymes involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The two major human isoforms, CES1 and CES2, exhibit distinct substrate specificities and tissue distribution, making the characterization of their activity vital in drug discovery and development. This guide focuses on a comparative analysis of key substrates used to measure CES activity.
Performance Comparison of Chromogenic and Fluorogenic Substrates
The choice of substrate for a carboxylesterase assay depends on several factors, including the specific CES isoform being studied, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of four common substrates.
| Substrate | Principle of Detection | Common Wavelengths | Reported K_m Values (μM) | Reported V_max Values | Key Considerations |
| p-Nitrophenyl Acetate (B1210297) (pNPA) | Colorimetric | 405 nm[1] | CES1b: ~200[2], CES2: ~180[2], General: 830[3][4] | CES2: Lower than FDA[2] | Widely used, cost-effective, but can be less sensitive than fluorogenic substrates and may be hydrolyzed by other esterases.[5] |
| Fluorescein (B123965) Diacetate (FDA) | Fluorometric | Ex: 485 nm / Em: 535 nm[6] | CES1b: Slightly lower than other systems, CES2 & HIM: Similar to other systems[2] | HIM: 39.5 µmol·mg⁻¹·min⁻¹, CES2: 14.6 µmol·mg⁻¹·min⁻¹ (significantly higher than CES1)[2] | High sensitivity, good probe for CES2 activity.[2] However, its specificity for CES2 over other hydrolases in complex biological systems requires validation.[7] |
| Indoxyl Acetate | Colorimetric | 620 nm (for indigo (B80030) formation)[8][9] | Not widely reported for specific CES isoforms. For lipase: 8720 µM[9][10] | Not widely reported for specific CES isoforms. | Forms a colored product (indigo) upon hydrolysis and oxidation. Also a substrate for lipases and cholinesterases.[8][9] |
| 4-Methylumbelliferyl Acetate (4-MUA) | Fluorometric | Ex: ~360 nm / Em: ~450 nm | Similar K_m values in living cells and S9 fractions.[11] | Not specified in the provided results. | Fluorogenic substrate, with similar K_m values observed in different cellular preparations.[11] |
HIM: Human Intestinal Microsomes
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the use of p-nitrophenyl acetate and fluorescein diacetate in a 96-well plate format.
Protocol 1: p-Nitrophenyl Acetate (pNPA) Colorimetric Assay
This protocol is a standard method for determining carboxylesterase activity.
Materials:
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in methanol (B129727) or ethanol)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Enzyme source (e.g., microsomes, S9 fraction, purified enzyme)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of pNPA by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 400 µM).[5][12]
-
Add 80 µL of diluted enzyme sample to each well of the microplate.[12]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[12]
-
Initiate the reaction by adding 20 µL of the pNPA working solution to each well.
-
Immediately measure the change in absorbance at 405 nm over time (e.g., every 90 seconds for 45 minutes) using a microplate reader.[5]
-
Calculate the rate of p-nitrophenol formation using a standard curve of p-nitrophenol. The molar extinction coefficient of p-nitrophenol can also be used for calculation.
Protocol 2: Fluorescein Diacetate (FDA) Fluorometric Assay
This protocol offers a highly sensitive method for measuring carboxylesterase activity, particularly for CES2.
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., 2 mg/mL in acetone)[13]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Enzyme source (e.g., microsomes, S9 fraction, purified enzyme)
-
96-well black flat-bottom microplate
-
Microplate reader capable of measuring fluorescence at Ex/Em = 485/535 nm
Procedure:
-
Prepare a working solution of FDA by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 100 µM).[6]
-
Add 5 µg of protein from your enzyme source in phosphate buffer to each well of the black microplate.[6]
-
Pre-incubate the plate at 37°C for 5 minutes.[6]
-
Measure the background fluorescence.
-
Initiate the reaction by adding the FDA working solution to each well.
-
Immediately measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) using a microplate reader.[6]
-
Calculate the rate of fluorescein formation using a standard curve of fluorescein.
Visualizing Carboxylesterase Activity and Mechanisms
Understanding the underlying biochemical processes and experimental setups is facilitated by visual diagrams.
Carboxylesterase Catalytic Mechanism
Carboxylesterases utilize a classic catalytic triad (B1167595) (Ser-His-Asp/Glu) to hydrolyze ester bonds. The reaction proceeds through a two-step mechanism involving the formation of an acyl-enzyme intermediate.
Caption: The two-step catalytic cycle of carboxylesterase hydrolysis.
Experimental Workflow for Carboxylesterase Activity Assay
A typical workflow for measuring carboxylesterase activity involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for determining carboxylesterase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of recombinant human carboxylesterases: fluorescein diacetate as a probe substrate for human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylesterases and arylacetamide deacetylase comparison in human A549, H460, and H727 pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eeescience.utoledo.edu [eeescience.utoledo.edu]
A Comparative Guide to X-Caprylate and Protein A Affinity Chromatography for Antibody Purification
For researchers, scientists, and drug development professionals navigating the critical steps of antibody purification, selecting the optimal method is paramount to ensuring high purity, yield, and process efficiency. This guide provides an objective comparison between two widely utilized techniques: X-caprylate (caprylic acid) precipitation and Protein A affinity chromatography. We present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual workflows to aid in understanding their integration into the purification process.
At a Glance: Performance Comparison
The choice between X-caprylate precipitation and Protein A chromatography often depends on the specific requirements of the purification process, including the desired purity, the stage of purification (capture vs. polishing), and cost considerations. While Protein A chromatography is considered the gold standard for monoclonal antibody (mAb) capture due to its high specificity and purity, caprylic acid precipitation offers a cost-effective alternative or complementary step for impurity removal.
| Performance Metric | X-Caprylate (Caprylic Acid) Precipitation | Protein A Affinity Chromatography |
| Purity | Moderate to High (Can achieve >97% purity for polyclonal antibodies)[1] | Very High (>95-99% for monoclonal antibodies)[2] |
| Yield | Variable (65-95% for mAbs, dependent on process parameters like pH and antibody pI)[3] | High (Typically 95-99%)[2] |
| Host Cell Protein (HCP) Removal | Effective (Can achieve up to 2 log10 reduction)[3] | Highly Effective (>90% removal in the capture step)[4] |
| Aggregate Removal | Effective | Less effective for removing existing aggregates |
| Cost | Low (minimal capital investment, utilizes existing tanks)[5] | High (resin is a significant cost factor) |
| Scalability | Readily scalable | Well-established scalability |
| Primary Application | Impurity precipitation (can be used before capture or as a polishing step)[5] | Primary capture of monoclonal antibodies |
Experimental Methodologies
Reproducibility and optimization are key to successful antibody purification. Below are detailed protocols for both X-caprylate precipitation and Protein A affinity chromatography.
X-Caprylate (Caprylic Acid) Precipitation Protocol
This protocol describes a typical procedure for the precipitation of impurities from a clarified cell culture supernatant or a Protein A elution pool.[1][6][7][8]
Materials:
-
Clarified antibody-containing solution (e.g., cell culture supernatant, Protein A eluate)
-
Caprylic acid
-
Acetate (B1210297) buffer (e.g., 60 mM, pH 4.0) or Citrate buffer (50 mM)
-
Sodium hydroxide (B78521) (e.g., 10 N) for pH adjustment
-
Centrifuge
-
Filtration apparatus (e.g., depth filtration)
Procedure:
-
Sample Preparation: If starting with a serum sample, dilute it with acetate buffer (e.g., 1 part serum to 3 parts buffer). For Protein A eluates, dialysis into the desired buffer may be necessary.[1][7]
-
pH Adjustment: Adjust the pH of the antibody solution to the optimal range for precipitation, typically between 4.5 and 5.5.[6][7][8] The optimal pH is crucial and should be determined empirically for each antibody.[5]
-
Caprylic Acid Addition: Slowly add caprylic acid to the solution while stirring. The final concentration of caprylic acid is a critical parameter, generally ranging from 0.5% to 1.0% (v/v).[6]
-
Incubation and Precipitation: Continue stirring the mixture for a defined period, for example, 60 minutes, to allow for the precipitation of impurities.[7]
-
Separation: Centrifuge the mixture to pellet the precipitated impurities.
-
Collection: Carefully collect the supernatant containing the purified antibody.
-
Post-Treatment: The supernatant can be further processed, for instance, by filtration to remove any remaining fine precipitates, followed by a polishing chromatography step like ion exchange to remove residual caprylic acid.[6]
Protein A Affinity Chromatography Protocol
This protocol outlines the standard procedure for capturing monoclonal antibodies using a Protein A column.[9][10][11][12]
Materials:
-
Protein A chromatography column
-
Clarified cell culture supernatant
-
Binding/Wash Buffer (e.g., PBS, pH 7.4 or 0.1 M Sodium Acetate, pH 5.0)[10]
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.0-3.0)[10]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Chromatography system (e.g., FPLC)
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.[9][12]
-
Sample Loading: Load the clarified and pH-adjusted cell culture supernatant onto the column. The sample should be diluted with binding buffer to ensure optimal pH and ionic strength for binding.[9][10]
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound impurities like host cell proteins.[9][12]
-
Elution: Elute the bound antibody from the column using 5 CVs of Elution Buffer. Collect the eluate in fractions.[9]
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to raise the pH and prevent acid-induced aggregation.[9]
-
Regeneration and Storage: Regenerate the column according to the manufacturer's instructions, typically with the elution buffer followed by re-equilibration with the binding buffer. For storage, the column is usually filled with a solution containing an antimicrobial agent (e.g., 20% ethanol).[12]
Visualizing the Workflows
To better understand how these techniques fit into a larger purification strategy, the following diagrams illustrate typical workflows.
The following diagrams illustrate where X-caprylate precipitation and Protein A chromatography are typically employed within the downstream process.
References
- 1. vacres.pasteur.ac.ir [vacres.pasteur.ac.ir]
- 2. Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up | Auctores [auctoresonline.org]
- 3. Multiple functions of caprylic acid-induced impurity precipitation for process intensification in monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 5. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sysy.com [sysy.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Optimizing Protein A Purification of Monoclonal Antibodies When Using the ExpiCHO Expression System | Thermo Fisher Scientific - TW [thermofisher.com]
Validating Esterase Activity: A Comparative Guide to Common Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for a wide range of applications, from understanding basic biological processes to the development of novel therapeutics. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a comparative overview of commonly used substrates for the validation of esterase activity, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Common Esterase Substrates
The selection of an appropriate substrate is contingent upon the specific esterase being studied, the required assay sensitivity, and the available detection instrumentation. Below is a summary of key performance indicators for several widely used esterase substrates.
| Substrate | Detection Method | Wavelength (nm) | Key Advantages | Limitations |
| p-Nitrophenyl Acetate (B1210297) (pNPA) | Colorimetric | 405 - 420 | Simple, inexpensive, widely available.[1] | Substrate can be unstable in aqueous solutions, leading to spontaneous hydrolysis.[1] The product, p-nitrophenol, has pH-dependent absorption characteristics.[2] |
| o-Nitrophenyl Butyrate (B1204436) (oNPB) | Colorimetric | 420 | Suitable for continuous monitoring of esterase activity.[3] | Limited information on broad applicability compared to pNPA. |
| Fluorescein (B123965) Diacetate (FDA) | Fluorometric | Ex: 490, Em: 520 | High sensitivity, suitable for cell-based assays and measuring total microbial activity.[4][5] | Considered non-specific as it can be hydrolyzed by various enzymes like lipases and proteases.[4] |
| Umbelliferyl Acetate | Fluorometric | Ex: 360, Em: 450 | High sensitivity, good for detecting specific esterases like esterase D.[6] | Less commonly used than FDA, may have more specific applications. |
| α-Naphthyl Acetate | Colorimetric (with diazo dye) | 510 | Allows for both quantitative solution assays and activity staining on gels.[7] | The assay can be more complex due to the coupling reaction with a diazonium salt.[7] |
| Ethyl Butyrate | Titrimetric | N/A | Direct measurement of acid production, useful for standardizing enzyme units.[8] | Requires specialized equipment (pH-stat or titrator) and is less amenable to high-throughput screening. |
Experimental Workflow & Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for validating esterase activity and a generalized signaling pathway where esterases may play a role.
Figure 1. Experimental workflow for esterase activity validation.
Figure 2. Generalized signaling pathway involving esterase activity.
Detailed Experimental Protocols
p-Nitrophenyl Acetate (pNPA) Colorimetric Assay
This protocol is adapted for a standard 96-well plate format.
Materials:
-
p-Nitrophenyl acetate (pNPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffer (50 mM, pH 7.4)
-
Esterase-containing sample (e.g., cell lysate, purified enzyme)
-
p-Nitrophenol (for standard curve)
-
Microplate reader
Procedure:
-
Substrate Solution Preparation: Prepare a 100 mM stock solution of pNPA in DMSO. Just before use, dilute the stock solution to the desired working concentration (e.g., 1 mM) in Phosphate Buffer.[1] It is crucial to prepare this fresh as pNPA is unstable in aqueous solutions.[1]
-
Standard Curve Preparation: Prepare a series of known concentrations of p-nitrophenol in the assay buffer to generate a standard curve.
-
Reaction Setup:
-
In a 96-well plate, add 180 µL of the pNPA working solution to each well.
-
Add 20 µL of the esterase-containing sample to the wells.
-
For the blank/control, add 20 µL of the corresponding buffer or heat-inactivated enzyme.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-420 nm at regular intervals (e.g., every minute for 10-30 minutes) at a constant temperature.
-
Calculation: Determine the rate of p-nitrophenol production from the linear portion of the absorbance versus time plot. Use the standard curve to convert the change in absorbance per minute to the concentration of p-nitrophenol produced per minute. One unit of esterase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNPA per minute under the specified conditions.
Fluorescein Diacetate (FDA) Fluorometric Assay
This protocol is suitable for determining total microbial esterase activity or for use in cell-based assays.
Materials:
-
Fluorescein diacetate (FDA)
-
Phosphate Buffer (e.g., 60 mM sodium phosphate buffer, pH 7.6)
-
Sample (e.g., microbial suspension, cell culture)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of FDA in acetone (e.g., 2 mg/mL).
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., microfuge tube or well of a microplate), add the sample.
-
Add the FDA stock solution to initiate the reaction. The final concentration of FDA will need to be optimized for the specific application.
-
Include a control with no sample to account for any spontaneous hydrolysis of FDA.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes). The incubation should be performed in the dark to prevent photobleaching of the fluorescein product.
-
Termination and Measurement: Stop the reaction by adding a solvent like acetone. Centrifuge to pellet any cells or debris. Measure the fluorescence of the supernatant at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.
-
Calculation: A standard curve prepared with known concentrations of fluorescein can be used to quantify the amount of product formed. The esterase activity can then be expressed as the amount of fluorescein produced per unit of time per amount of sample.
o-Nitrophenyl Butyrate (oNPB) Colorimetric Assay
This protocol provides a continuous spectrophotometric assay for esterase activity.
Materials:
-
o-Nitrophenyl butyrate (oNPB)
-
Dimethyl sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)[3]
-
Esterase enzyme solution
-
Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Assay Mixture: In a cuvette, mix the Potassium Phosphate Buffer and the oNPB solution. The final concentration of oNPB is typically around 1 mM.[3]
-
Reaction Initiation and Measurement: Equilibrate the cuvette to the desired temperature (e.g., 25°C).[3] Add the esterase enzyme solution to the cuvette, mix by inversion, and immediately start monitoring the increase in absorbance at 420 nm for approximately 5 minutes.[3]
-
Calculation: Determine the rate of change in absorbance per minute (ΔA420/min) from the maximum linear rate.[3] The activity is calculated using the molar extinction coefficient of o-nitrophenol at pH 7.5.[3] One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of o-nitrophenyl butyrate per minute at pH 7.5 and 25°C.[3]
By comparing the performance of different substrates and utilizing these detailed protocols, researchers can confidently validate esterase activity in their specific experimental systems, leading to more robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 5. toku-e.com [toku-e.com]
- 6. pnas.org [pnas.org]
- 7. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Esterase [sigmaaldrich.com]
A Comparative Guide to Substrates for C8 Esterase Activity Assays: Focus on 5-Bromo-4-chloro-3-indolyl octanoate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is critical for the accurate and reliable measurement of C8 esterase activity. This guide provides an objective comparison of 5-Bromo-4-chloro-3-indolyl octanoate (B1194180) with other commercially available substrates. The performance characteristics, supported by available experimental data, are presented to facilitate an informed choice for your specific research needs.
Introduction to C8 Esterase Substrates
Esterases are a broad class of hydrolase enzymes that cleave ester bonds. C8 esterases specifically exhibit a preference for substrates with an eight-carbon fatty acid chain. The measurement of C8 esterase activity is crucial in various research areas, including microbiology, enzyme kinetics, and drug discovery. A variety of synthetic substrates have been developed to detect and quantify C8 esterase activity, each with distinct properties and detection methods.
5-Bromo-4-chloro-3-indolyl octanoate (X-octanoate or X-caprylate) is a chromogenic substrate that, upon enzymatic cleavage by a C8 esterase, releases 5-bromo-4-chloro-3-indolyl. In the presence of oxygen, this intermediate dimerizes to form an insoluble, intense blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This characteristic makes it a useful tool for the qualitative detection of C8 esterase activity in applications such as colony screening and histochemistry.
Comparison of C8 Esterase Substrates
This section compares this compound with other common substrate classes for C8 esterase assays.
| Substrate Class | Specific Example (C8) | Detection Method | Signal | Key Advantages | Key Disadvantages |
| Indoxyl Esters | This compound | Chromogenic (Precipitate) | Blue | High spatial resolution (insoluble product); suitable for colony lifts and histochemistry. | Difficult to quantify in solution-based assays; reaction is oxygen-dependent. |
| p-Nitrophenyl (pNP) Esters | p-Nitrophenyl octanoate | Colorimetric (Soluble) | Yellow | Simple, continuous spectrophotometric assay; quantifiable in solution; cost-effective. | Lower sensitivity than fluorogenic substrates; potential for high background at alkaline pH. |
| Fluorogenic Esters | 4-Methylumbelliferyl caprylate | Fluorometric (Soluble) | Blue Fluorescence | Very high sensitivity; low background fluorescence; suitable for high-throughput screening. | Requires a fluorometer for detection; can be more expensive. |
| Novel Chromogenic Esters | SLPA-octanoate | Chromogenic (Precipitate) | Burgundy | High sensitivity and specificity reported for certain bacterial esterases (e.g., Salmonella). | Less commonly available; specificity for a broad range of C8 esterases not fully characterized. |
Quantitative Performance Data
A direct quantitative comparison of substrate performance is best achieved by examining their kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a faster turnover rate.
It is important to note that a thorough search of the scientific literature did not yield specific Km and Vmax values for the enzymatic hydrolysis of this compound by C8 esterase. This represents a significant gap in the available data for a direct quantitative comparison.
However, kinetic data for alternative substrates, particularly p-nitrophenyl esters, are available and provide a benchmark for C8 esterase activity.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) |
| Wild Type Lipase (B570770) | p-Nitrophenyl acetate (B1210297) (C2) | - | 0.42 |
| Wild Type Lipase | p-Nitrophenyl butyrate (B1204436) (C4) | - | 0.95 |
| Wild Type Lipase | p-Nitrophenyl octanoate (C8) | - | 1.1 |
| Wild Type Lipase | p-Nitrophenyl dodecanoate (B1226587) (C12) | - | 0.78 |
| Wild Type Lipase | p-Nitrophenyl palmitate (C16) | - | 0.18 |
Data adapted from a study on a wild-type lipase showing esterase activity. Note that absolute values can vary significantly depending on the specific enzyme and assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are representative protocols for each class of substrate.
Protocol 1: Chromogenic Assay using this compound (Qualitative Plate Assay)
Objective: To detect C8 esterase activity in microbial colonies.
Materials:
-
Petri dishes with appropriate growth medium
-
This compound solution (e.g., 20 mg/mL in dimethylformamide)
-
Microbial cultures to be tested
-
Incubator
Procedure:
-
Prepare the growth medium and autoclave.
-
Cool the medium to approximately 50-55°C.
-
Add the this compound solution to the molten agar (B569324) to a final concentration of 40 µg/mL. Mix gently and pour into sterile petri dishes.
-
Inoculate the plates with the microbial cultures.
-
Incubate the plates under conditions optimal for microbial growth.
-
Observe the plates for the development of blue color in the colonies, indicative of C8 esterase activity.
Protocol 2: Colorimetric Assay using p-Nitrophenyl octanoate (Quantitative)
Objective: To quantify C8 esterase activity in a solution.
Materials:
-
p-Nitrophenyl octanoate (pNP-C8)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution (e.g., purified C8 esterase or cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of pNP-C8 in a suitable solvent (e.g., isopropanol).
-
Prepare a series of dilutions of the pNP-C8 stock solution in the assay buffer to create a range of substrate concentrations.
-
To each well of the microplate, add a specific volume of the enzyme solution.
-
To initiate the reaction, add the pNP-C8 solutions to the wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
-
The rate of p-nitrophenol production is proportional to the C8 esterase activity and can be calculated using the molar extinction coefficient of p-nitrophenol (18,000 M-1cm-1 at pH 8.0).
Protocol 3: Fluorometric Assay using 4-Methylumbelliferyl caprylate (Quantitative)
Objective: To quantify C8 esterase activity with high sensitivity.
Materials:
-
4-Methylumbelliferyl caprylate (4-MU-C8)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Prepare a stock solution of 4-MU-C8 in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the 4-MU-C8 stock solution in the assay buffer.
-
Add the enzyme solution to the wells of the black microplate.
-
Initiate the reaction by adding the 4-MU-C8 solutions to the wells.
-
Measure the increase in fluorescence over time.
-
The rate of 4-methylumbelliferone (B1674119) production is proportional to the C8 esterase activity. A standard curve of 4-methylumbelliferone can be used for quantification.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction of this compound and a general workflow for comparing substrate specificity.
Caption: Enzymatic cleavage of this compound by C8 esterase.
Caption: General workflow for comparing the specificity of different C8 esterase substrates.
Conclusion
This compound is a valuable substrate for the qualitative detection of C8 esterase activity, particularly in solid-phase assays where its precipitating product provides excellent spatial resolution. For quantitative, solution-based assays, p-nitrophenyl octanoate offers a cost-effective and straightforward colorimetric option, while 4-methylumbelliferyl caprylate provides superior sensitivity for high-throughput applications.
The significant gap in the literature regarding the kinetic parameters of this compound highlights an area for future research. The determination of its Km and Vmax with various C8 esterases would allow for a more complete and direct comparison with alternative substrates, enabling researchers to make the most informed decisions for their specific experimental needs.
A Comparative Guide to Indolyl-Based Enzyme Substrates: Unveiling Cross-Reactivity and Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical determinant for the accuracy and sensitivity of an assay. Indolyl-based substrates have long been a cornerstone in molecular biology and diagnostics, prized for their ability to generate a distinct, localized signal. This guide provides an objective comparison of the performance of indolyl-based substrates with common alternatives, supported by experimental data, detailed protocols, and an exploration of their cross-reactivity.
Indolyl-based substrates are chromogenic molecules that, upon enzymatic cleavage, release an indoxyl intermediate. This intermediate then undergoes oxidative dimerization to form a water-insoluble, intensely colored indigo (B80030) precipitate. This unique property underpins their widespread use in applications demanding precise spatial localization of enzyme activity, such as in histochemistry and microbial screening.
Performance Comparison of Enzyme Substrates
The choice of an enzyme substrate is often a trade-off between sensitivity, localization, and the need for quantification. While indolyl-based substrates excel at providing a clear, localized signal, other substrates may be more suitable for solution-based quantitative assays.
β-Galactosidase Substrates
| Substrate Type | Substrate Name | Enzyme | Product Color/Signal | Key Characteristics |
| Indolyl-based | X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | β-Galactosidase | Blue precipitate | Excellent for localization (blue-white screening); insoluble product prevents diffusion.[1][2] |
| S-Gal (6-chloro-3-indolyl-β-D-galactopyranoside) | β-Galactosidase | Pink/Salmon precipitate | Reported to be more sensitive than X-gal in some applications.[3] | |
| p-Nitrophenyl-based | ONPG (o-nitrophenyl-β-D-galactopyranoside) | β-Galactosidase | Yellow soluble product | Suitable for quantitative liquid-phase assays; soluble product allows for spectrophotometric measurement.[4][5] |
| Fluorogenic | MUG (4-methylumbelliferyl-β-D-galactoside) | β-Galactosidase | Fluorescent product | High sensitivity; ideal for detecting low enzyme concentrations. |
Alkaline Phosphatase Substrates
| Substrate Type | Substrate Name | Enzyme | Product Color/Signal | Key Characteristics |
| Indolyl-based | BCIP (5-bromo-4-chloro-3-indolyl phosphate) | Alkaline Phosphatase | Blue/Purple precipitate (with NBT) | High sensitivity and sharp localization; widely used in Western blotting and immunohistochemistry.[6] |
| p-Nitrophenyl-based | pNPP (p-nitrophenyl phosphate) | Alkaline Phosphatase | Yellow soluble product | Standard for quantitative ELISA; soluble product is easily measured.[7] |
| Naphthol-based | Naphthol AS-BI phosphate | Alkaline Phosphatase | Azo dye precipitate (with a diazonium salt) | Provides an alternative color for multiplexing. |
β-Glucuronidase Substrates
| Substrate Type | Substrate Name | Enzyme | Product Color/Signal | Key Characteristics |
| Indolyl-based | X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) | β-Glucuronidase | Blue precipitate | Highly specific for β-glucuronidase from E. coli; used for microbial detection.[8][9] |
| p-Nitrophenyl-based | pNPG (p-nitrophenyl-β-D-glucuronide) | β-Glucuronidase | Yellow soluble product | Used for quantitative assays of β-glucuronidase activity.[10] |
| Fluorogenic | MUGluc (4-methylumbelliferyl-β-D-glucuronide) | β-Glucuronidase | Fluorescent product | Offers high sensitivity for detecting low levels of enzyme activity. |
Quantitative Data Summary
Direct comparison of kinetic parameters for indolyl-based substrates is challenging due to the precipitation-based nature of their signal, which complicates traditional solution-based kinetic assays. However, data for alternative substrates provide a benchmark for their performance.
Kinetic Parameters of Alternative Substrates
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Source Organism/Conditions |
| β-Galactosidase | ONPG | 0.800 | 0.0864 (A/min) | Aspergillus oryzae |
| β-Galactosidase | ONPG | 6.644 | 147.5 | Lactobacillus plantarum HF571129[5] |
| Alkaline Phosphatase | pNPP | 3.57 | - | Human Myeloma Cells[7] |
| Alkaline Phosphatase | pNPP | 0.5 x 10⁻³ | 20 x 10⁻⁶ (M/min) | Rabbit Liver[11] |
| β-Glucuronidase | pNPG | 6.51 | 2.37 | Mouse fecal S9 fraction[10] |
| β-Glucuronidase | Phenolphthalein glucuronide | 23.32 | 0.814 | -[12] |
Note: Vmax values are reported in the units provided in the source and may not be directly comparable.
Cross-Reactivity of Indolyl-Based Substrates
A key consideration in the use of any enzyme substrate is its specificity. While indolyl-based substrates are generally designed for a target enzyme, the potential for cross-reactivity with other enzymes exists.
-
β-Galactosidase Substrates (X-Gal): While primarily used for bacterial β-galactosidase, the potential for cross-reactivity with endogenous β-galactosidases in eukaryotic systems should be considered, particularly in histochemical staining of tissues. The specificity is generally high for the intended bacterial enzyme in molecular biology applications like blue-white screening.[1]
-
Alkaline Phosphatase Substrates (BCIP): BCIP is a substrate for alkaline phosphatase, an enzyme with several isozymes (e.g., intestinal, placental, liver/bone/kidney). While BCIP will react with these different isozymes, the specific experimental context, such as the use of isozyme-specific antibodies in immunoassays, can confer overall specificity to the assay.[13]
-
β-Glucuronidase Substrates (X-Gluc): X-Gluc is highly specific for β-glucuronidase, particularly the enzyme from E. coli. This specificity is the basis for its use in selective media for the detection of this bacterium.[8] However, it's important to note that other bacteria can also express β-glucuronidase, though often at lower levels or with different induction patterns.[14]
Experimental Protocols and Visualizations
General Experimental Workflow for Enzyme Assay
The following diagram illustrates a generalized workflow for a colorimetric enzyme assay using a microplate reader.
Caption: A generalized workflow for a colorimetric enzyme assay.
Signaling Pathway: Lac Operon Reporter System
The lacZ gene, encoding β-galactosidase, is a widely used reporter gene. Its expression is often under the control of a specific promoter of interest, allowing researchers to study gene regulation. The classic example is the lac operon in E. coli.
Caption: The lac operon as a reporter system using X-Gal.
Experimental Workflow: ELISA using an Indolyl-Based Substrate
This diagram outlines the steps of an Enzyme-Linked Immunosorbent Assay (ELISA) using an alkaline phosphatase (AP) conjugate and BCIP/NBT as the substrate.
Caption: A typical ELISA workflow using BCIP/NBT.
Detailed Experimental Protocols
β-Galactosidase Staining with X-Gal (for cultured cells)
-
Fixation:
-
Wash cells once with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 0.5% glutaraldehyde (B144438) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the X-Gal staining solution:
-
5 mM Potassium Ferricyanide
-
5 mM Potassium Ferrocyanide
-
2 mM MgCl₂
-
1 mg/mL X-Gal (dissolved in DMF or DMSO) in PBS.
-
-
Add the staining solution to the cells and incubate at 37°C in the dark.
-
Monitor for the development of a blue color, which can take from a few hours to overnight.
-
-
Visualization:
-
Once the desired color intensity is reached, wash the cells with PBS.
-
Cells can be visualized under a light microscope.
-
Alkaline Phosphatase Assay with pNPP (Quantitative)
-
Reagent Preparation:
-
Prepare an alkaline phosphatase assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare a stop solution (e.g., 3 M NaOH).
-
-
Assay Procedure:
-
Add your enzyme sample to the wells of a 96-well plate.
-
Add the pNPP solution to initiate the reaction.
-
Incubate at the desired temperature (e.g., 37°C) for a set amount of time.
-
Stop the reaction by adding the stop solution.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The amount of p-nitrophenol produced is proportional to the alkaline phosphatase activity.
-
β-Glucuronidase Assay with X-Gluc (Microbial Detection)
-
Media Preparation:
-
Prepare a suitable growth medium (e.g., LB agar).
-
Autoclave the medium and cool to approximately 50°C.
-
Add X-Gluc (dissolved in a suitable solvent like DMF) to a final concentration of 50-100 µg/mL.
-
Pour the plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Plate your sample containing the bacteria of interest onto the X-Gluc containing plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Analysis:
-
Observe the plates for the presence of blue colonies, which indicate the presence of β-glucuronidase-positive bacteria (e.g., E. coli).[8]
-
References
- 1. X-gal - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 比色碱性磷酸酶和过氧化物酶底物检测系统 [sigmaaldrich.com]
- 7. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Gluc - Wikipedia [en.wikipedia.org]
- 9. X-Gluc - seraglob [seraglob.com]
- 10. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Specific assays for human alkaline phosphatase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
5-Bromo-4-chloro-3-indolyl octanoate vs 4-methylumbelliferyl caprylate
A Comparative Guide to Esterase Activity Detection: 5-Bromo-4-chloro-3-indolyl octanoate (B1194180) vs. 4-methylumbelliferyl caprylate
For researchers, scientists, and drug development professionals studying enzymatic activity, the choice of substrate is critical for generating robust and reliable data. This guide provides an objective comparison of two common substrates used for the detection of esterase activity: the chromogenic substrate 5-Bromo-4-chloro-3-indolyl octanoate (X-octanoate) and the fluorogenic substrate 4-methylumbelliferyl caprylate (4-MUC).
Introduction to the Substrates
This compound (X-octanoate) is a chromogenic substrate that, upon cleavage by an esterase, produces a blue-colored insoluble precipitate.[1][2] This characteristic makes it highly suitable for applications where the spatial localization of enzyme activity is important, such as in histochemistry or for identifying positive bacterial colonies on an agar (B569324) plate.[3]
4-methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate for esterases with C8 activity.[1][4] Enzymatic hydrolysis of the caprylate ester bond releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified using a fluorometer.[5] This allows for highly sensitive, quantitative measurements of enzyme activity in solution, making it ideal for high-throughput screening and kinetic studies.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of both substrates is presented below.
| Property | This compound (X-octanoate) | 4-methylumbelliferyl caprylate (4-MUC) |
| CAS Number | 129541-42-0 | 20671-66-3 |
| Molecular Formula | C₁₆H₁₉BrClNO₂ | C₁₈H₂₂O₄ |
| Molecular Weight | 372.68 g/mol | 302.4 g/mol |
| Appearance | Solid | White or off-white powder |
| Detection Method | Colorimetric | Fluorometric |
| Signal Output | Insoluble Blue Precipitate | Soluble Fluorescent Product |
| Excitation Wavelength | Not Applicable | ~360-365 nm |
| Emission Wavelength | Not Applicable (Absorbance ~615 nm for product) | ~445-455 nm |
| Storage Temperature | -20°C | -20°C |
Mechanism of Action
The fundamental difference between these two substrates lies in how they generate a detectable signal upon enzymatic action.
This compound is hydrolyzed by an esterase, releasing the octanoate group and a 5-bromo-4-chloro-3-indoxyl intermediate. This intermediate then undergoes oxidative dimerization in the presence of oxygen to form the intensely blue and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.
References
- 1. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 2. Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of X-Caprylate in High-Throughput Sample Preparation for Screening and Analysis
In the fast-paced realm of drug discovery and biologics development, the efficiency and quality of sample preparation are paramount. High-throughput screening (HTS) and other high-throughput analytical methods require robust and automatable procedures to remove impurities that can interfere with assays and lead to false results. X-caprylate (caprylic acid) precipitation has emerged as a powerful tool in this context, offering a selective and efficient method for sample cleanup, particularly for monoclonal antibody (mAb) therapeutics. This guide provides a comprehensive comparison of X-caprylate precipitation with other common techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their workflows.
Executive Summary: Why Choose X-Caprylate?
X-caprylate precipitation offers a distinct advantage by selectively removing contaminant proteins, such as host cell proteins (HCPs), while leaving the target antibody of interest in the solution.[1][2] This is in stark contrast to common organic solvent precipitation methods (e.g., acetone, ethanol) which precipitate all proteins non-selectively. This selectivity simplifies downstream workflows, reduces the number of required purification steps, and is highly amenable to automation in a high-throughput format, making it a cost-effective and efficient choice for preparing biologic samples for further analysis.[1][3]
Performance Comparison: X-Caprylate vs. Alternatives
The utility of X-caprylate is best understood by comparing it to both traditional chromatography methods and other precipitation techniques.
X-Caprylate vs. Polishing Chromatography
Caprylic acid precipitation is often positioned as an alternative or a complementary step to polishing chromatography techniques like ion exchange chromatography (IEX).[1]
| Parameter | X-Caprylate Precipitation | Ion Exchange Chromatography (IEX) |
| Primary Function | Impurity precipitation (HCPs, aggregates) | Bind-and-elute or flow-through removal of impurities |
| Selectivity | High for HCPs and aggregates vs. mAbs | High, dependent on resin and buffer conditions |
| Throughput | High; can be performed in batches or 96-well plates | Lower; column-based, requires cycling |
| Scalability | Readily scalable | Requires larger columns and systems |
| Cost | Low reagent cost, minimal equipment | High cost of resins, buffers, and chromatography systems |
| HCP Removal | Comparable to IEX, can achieve >90% reduction | High, typically >90% |
| Aggregate Removal | Effective, can be optimized by process parameters | Effective, a primary application of polishing steps |
| Virus Inactivation | Can provide significant viral clearance[1][4] | Does not inherently inactivate viruses |
Data summarized from multiple sources indicating comparable performance in impurity reduction.[1][5]
X-Caprylate vs. Other Precipitation Methods
When compared to other common protein precipitation methods, the selectivity of X-caprylate is its defining feature.
| Parameter | X-Caprylate | Acetone / Ethanol | Trichloroacetic Acid (TCA) / Acetone |
| Mechanism | Selective precipitation of non-IgG proteins | Non-selective precipitation via solvent exclusion | Non-selective precipitation via acidification and solvent |
| Target Analyte | Remains in supernatant | Precipitated with impurities | Precipitated with impurities |
| Yield of Target | High (>90% for mAbs)[2] | High, but requires resolubilization which can lead to loss | High, but resolubilization can be challenging[6] |
| HTS Compatibility | High; automatable in 96-well format | Moderate; requires additional resolubilization step | Moderate; harsh reagent, resolubilization issues |
| Purity of Supernatant | High (enriched with target mAb) | Low (contains salts and small molecules) | Low (contains salts and small molecules) |
| Downstream Impact | Supernatant can often be used directly in assays | Requires pellet washing and resolubilization | Requires pellet washing and resolubilization |
This table provides a qualitative comparison based on the known mechanisms and applications of each method.
Experimental Protocols and Methodologies
High-Throughput X-Caprylate Precipitation Protocol (96-Well Plate Format)
This protocol is designed for the high-throughput purification of monoclonal antibodies from a clarified cell culture supernatant.
Materials:
-
Clarified cell culture supernatant containing the target mAb
-
X-caprylate (Caprylic Acid)
-
Glacial Acetic Acid or Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
96-deep-well plates
-
Automated liquid handling system
-
Plate shaker/vortexer
-
Plate centrifuge
-
96-well filter plate
Procedure:
-
Sample Aliquoting: Using an automated liquid handler, dispense a defined volume of the clarified cell culture supernatant into each well of a 96-deep-well plate.
-
pH Adjustment: Add a pre-determined volume of acid (e.g., glacial acetic acid) to each well to adjust the pH to the optimal range for precipitation (typically pH 4.5-5.5). Mix thoroughly by shaking. The optimal pH should be determined empirically for each specific mAb.[7]
-
X-Caprylate Addition: Add X-caprylate to each well to a final concentration of 0.5-1.0% (v/v). The optimal concentration is dependent on the specific protein mixture and should be empirically determined.[7]
-
Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C) for 60-120 minutes to allow for complete precipitation of impurities.
-
Separation:
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g for 20 minutes) to pellet the precipitated proteins.
-
Filtration Method: Place a 96-well filter plate on top of a clean collection plate. Transfer the contents of the deep-well plate to the filter plate and apply a vacuum to draw the supernatant (containing the purified mAb) through the filter, leaving the precipitated impurities behind.[8]
-
-
Sample Analysis: The resulting supernatant is ready for analysis in HTS assays or other downstream applications.
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams have been generated using the DOT language.
References
- 1. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple functions of caprylic acid-induced impurity precipitation for process intensification in monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. [Optimization and application of caprylic acid precipitation in the purification of monoclonal antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated protein precipitation by filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming lipase activity detected by X-caprylate with a secondary assay
For researchers, scientists, and drug development professionals, accurate and reliable measurement of lipase (B570770) activity is paramount. While chromogenic assays using substrates like p-nitrophenyl caprylate (X-caprylate) offer a convenient primary screening method, confirming these findings with a secondary, mechanistically different assay is crucial for robust data interpretation and decision-making.
This guide provides a comprehensive comparison of common secondary assays to validate lipase activity initially detected using an X-caprylate-based method. We will delve into the principles, protocols, and performance characteristics of three widely used secondary assays: the p-nitrophenyl palmitate (pNPP) assay, the tributyrin (B1683025) agar (B569324) assay, and the rhodamine B-based fluorescence assay.
Comparative Analysis of Lipase Activity Assays
To facilitate a clear understanding of the relative strengths and weaknesses of each method, the following table summarizes key quantitative parameters. It is important to note that values can vary depending on the specific lipase, buffer conditions, and instrumentation used.
| Assay | Principle | Typical Substrate(s) | Detection Method | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Primary: p-Nitrophenyl Caprylate (pNP-Caprylate) | Colorimetric | p-Nitrophenyl caprylate | Spectrophotometry (405-415 nm) | ~0.05 - 1 U/mL | High | Simple, cost-effective, continuous monitoring. | Prone to interference from colored compounds; substrate is artificial. |
| Secondary: p-Nitrophenyl Palmitate (pNPP) | Colorimetric | p-Nitrophenyl palmitate | Spectrophotometry (405-415 nm) | ~0.1 - 1 U/mL | High | Distinguishes true lipases from esterases due to long-chain substrate.[1] | Substrate solubility issues can lead to turbidity; artificial substrate.[1] |
| Secondary: Tributyrin Agar | Turbidimetric | Tributyrin | Visual (zone of clearing) or Spectrophotometry (decrease in turbidity) | 20-60 ng/well (microplate)[2] | Medium to High | Utilizes a triglyceride substrate, more representative of natural substrates.[3] | Agar plate method is often qualitative; microplate assay can be affected by emulsion stability.[2][4] |
| Secondary: Rhodamine B | Fluorometric | Natural triglycerides (e.g., olive oil, triolein) | Fluorometry (Ex/Em ~535/590 nm) | 0.05 - 1 µg pure lipase[5] | High | High sensitivity; uses natural, more physiologically relevant substrates.[6][7] | Potential for dye-substrate interactions and quenching; requires a fluorescence plate reader. |
Experimental Workflow Overview
The general workflow for confirming lipase activity involves a primary screen followed by validation with one or more secondary assays. This sequential approach ensures both efficiency and accuracy in identifying and characterizing lipase activity.
Caption: Workflow for primary screening and secondary confirmation of lipase activity.
Experimental Protocols
Detailed methodologies for performing each assay in a 96-well microplate format are provided below. These protocols are intended as a starting point and may require optimization for specific enzymes and experimental conditions.
p-Nitrophenyl Caprylate (pNP-Caprylate) Assay Protocol
This colorimetric assay measures the release of p-nitrophenol from the substrate p-nitrophenyl caprylate.
Materials:
-
p-Nitrophenyl caprylate (pNPC)
-
Isopropanol
-
50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂
-
Lipase sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of pNPC in isopropanol.
-
In a 96-well plate, add 180 µL of the Tris-HCl buffer.
-
Add 10 µL of the lipase sample to each well.
-
To initiate the reaction, add 10 µL of the pNPC stock solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-30 minutes at a controlled temperature (e.g., 37°C).
-
Calculate the rate of p-nitrophenol release using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹). One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.
p-Nitrophenyl Palmitate (pNPP) Assay Protocol
This assay is similar to the pNP-caprylate assay but uses a longer-chain fatty acid substrate, which is more specific for true lipases.[1]
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
50 mM Sodium Phosphate (B84403) buffer (pH 8.0) containing 5 mM sodium deoxycholate.[1]
-
Lipase sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of pNPP in isopropanol.
-
In a 96-well plate, add 170 µL of the Sodium Phosphate buffer.
-
Add 20 µL of the lipase sample to each well.
-
To start the reaction, add 10 µL of the pNPP stock solution.
-
Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds for 5 minutes) at the desired temperature.[1]
-
Determine the rate of reaction from the linear portion of the absorbance curve.
Quantitative Tributyrin Microplate Assay Protocol
This turbidimetric assay measures the clearing of a tributyrin emulsion as it is hydrolyzed by lipase.[2]
Materials:
-
Tributyrin
-
Agar or agarose
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Lipase sample
-
96-well microplate
-
Microplate reader capable of measuring turbidity (e.g., at 600 nm)
Procedure:
-
Prepare a 1% (v/v) tributyrin emulsion in a 2% (w/v) agar solution in the desired buffer. Heat to dissolve the agar and emulsify the tributyrin by vigorous vortexing or sonication.
-
While still molten, dispense 150 µL of the tributyrin-agar mixture into the wells of a 96-well plate. Allow to solidify.
-
Add 50 µL of the lipase sample on top of the solidified agar.
-
Incubate the plate at the desired temperature.
-
Measure the decrease in absorbance at 600 nm over time. The rate of decrease in turbidity is proportional to the lipase activity.[2]
Rhodamine B-Based Fluorescence Assay Protocol
This highly sensitive assay detects the release of free fatty acids from a natural triglyceride substrate through their interaction with the fluorescent dye rhodamine B.[7]
Materials:
-
Natural triglyceride substrate (e.g., olive oil)
-
Rhodamine B
-
Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Gum arabic or other emulsifier
-
Lipase sample
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a substrate emulsion containing 1% (v/v) olive oil and 1% (w/v) gum arabic in buffer. Emulsify by sonication or homogenization.
-
Prepare a 0.1 mg/mL stock solution of Rhodamine B in a suitable solvent (e.g., ethanol).
-
In a black 96-well plate, add 150 µL of the substrate emulsion.
-
Add 30 µL of the lipase sample.
-
Add 10 µL of the Rhodamine B stock solution.
-
Incubate at the desired temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm. An increase in fluorescence corresponds to lipase activity.
Signaling Pathways and Logical Relationships
The confirmation of lipase activity relies on a logical progression from a primary, often high-throughput, assay to more specific and mechanistically distinct secondary assays. This ensures that the observed activity is genuinely due to lipase and not an artifact of the primary assay system.
Caption: Logical relationships between the primary and secondary lipase assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative turbidity assay for lipolytic enzymes in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Improved method for qualitative screening of lipolytic bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lipase activity by a rhodamine-triglyceride-agarose assay. | Semantic Scholar [semanticscholar.org]
- 6. Specific and sensitive plate assay for bacterial lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput liquid state assay for lipase activity using natural substrates and rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-chloro-3-indolyl octanoate: A Step-by-Step Guide
The proper disposal of 5-Bromo-4-chloro-3-indolyl octanoate (B1194180) is crucial for maintaining laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.
Immediate Safety and Handling Precautions
Before handling 5-Bromo-4-chloro-3-indolyl octanoate, it is imperative to consult the Safety Data Sheet (SDS) for the most detailed safety information. In the absence of a specific SDS, information from structurally similar compounds indicates that the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[1]
-
Dust Prevention: As this compound is a solid, minimize dust formation during handling.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general protocol for its disposal as a halogenated organic waste:
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4][5] This is because the disposal methods for these two categories of chemical waste are different and mixing them can increase disposal costs and create hazardous situations.[5]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and properly sealed hazardous waste container.[6][7]
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound."[6][7]
-
-
Incompatible Materials: Do not mix this compound waste with the following:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. The storage area should be cool, dry, and well-ventilated.[2][6]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[6] Disposal will likely involve high-temperature incineration at a licensed hazardous waste facility.[4]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Control the Spill: For small spills, use an inert absorbent material to contain and clean up the solid.[6]
-
Collect Waste: Carefully sweep or scoop the spilled material and absorbent into a sealed container for disposal as hazardous waste.[1][3]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleanup materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data from Related Compounds
| Compound Name | CAS Number | Molecular Formula | Acute Toxicity (Oral, Rat) | Environmental Hazards |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | 7240-90-6 | C₁₄H₁₅BrClNO₆ | Harmful if swallowed | Should not be released into the environment |
| 5-Bromo-4-chloro-3-indolyl phosphate, disodium (B8443419) salt | 205926-98-3 | C₈H₄BrClNNa₂O₄P | Not classified as harmful by ingestion | Should not be released into the environment[3] |
| 5-Bromo-4-chloro-3-indolyl β-L-fucopyranoside | Not Available | C₁₄H₁₅BrClNO₅ | Not classified as harmful by ingestion[1] | Prevent spillage from entering drains or water courses[1] |
Note: This data is for related compounds and may not fully represent the hazards of this compound.
Experimental Protocols and Visualizations
Logical Workflow for Disposal
The proper disposal of this compound follows a logical progression from initial handling to final disposal. The following diagram illustrates this workflow.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5-Bromo-4-chloro-3-indolyl octanoate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of 5-Bromo-4-chloro-3-indolyl octanoate (B1194180). The following procedures are based on best practices and data from structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.
Personal Protective Equipment (PPE)
All personnel handling 5-Bromo-4-chloro-3-indolyl octanoate must use the following personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if dust is generated. | To prevent inhalation of airborne particles. |
Operational and Handling Plan
Strict adherence to the following operational procedures is mandatory to ensure a safe laboratory environment.
Handling Procedures:
-
Avoid Personal Contact : Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][2]
-
Ventilation : Always handle in a well-ventilated area to minimize inhalation risks.[1][3]
-
Good Laboratory Practices : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]
-
Avoid Dust Formation : Handle the solid material carefully to prevent the generation of dust.[1][2]
Storage Plan:
-
Container : Keep the container tightly sealed in a dry and cool place.[1][2]
-
Incompatibilities : Store away from strong oxidizing agents.[1][2]
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical to prevent environmental contamination and personnel exposure.
Spill Cleanup:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Decontamination : Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
Waste Classification : Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Regulations : All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Containers : Use clearly labeled, sealed containers for waste.
Safety and Workflow Diagram
The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
